2-Hydroxypyrimidine hydrochloride
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56052. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O.ClH/c7-4-5-2-1-3-6-4;/h1-3H,(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJINJSFYTZPEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3068091 | |
| Record name | Pyrimidine-2-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | 2-Hydroxypyrimidine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19619 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38353-09-2 | |
| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38353-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038353092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypyrimidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56052 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Pyrimidinone, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyrimidine-2-ol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3068091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.980 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 2-Hydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypyrimidine hydrochloride is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its inherent chemical properties and reactivity make it a valuable precursor in the development of novel therapeutic agents, particularly in the antiviral and anticancer domains. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, and reactivity. Detailed experimental protocols for its synthesis and analysis are presented, alongside a discussion of its crucial role in medicinal chemistry, exemplified by its application in the synthesis of hepatitis C virus (HCV) inhibitors and other bioactive compounds.
Physicochemical Properties
This compound is typically a light yellow to beige crystalline solid.[1][2] It is known to be hygroscopic and should be stored in a dry, cool, and well-ventilated place under an inert atmosphere.[2][3] The compound is stable under normal conditions.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 2(1H)-Pyrimidinone hydrochloride, 2-Pyrimidinol hydrochloride | [2] |
| CAS Number | 38353-09-2 | [2] |
| Molecular Formula | C₄H₄N₂O · HCl | [2] |
| Molecular Weight | 132.55 g/mol | [2] |
| Appearance | Light yellow to beige crystalline solid | [1][2] |
| Melting Point | 200-205 °C (decomposes) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. Almost transparent in water. | [2] |
| Stability | Stable under normal conditions. Hygroscopic. | [1][2][3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons on the pyrimidine (B1678525) ring. The interpretation of the spectrum is crucial for confirming the structure and purity of the compound. Due to the presence of tautomers and the acidic proton from the hydrochloride, the spectrum can exhibit complexities such as peak broadening.[4]
A general interpretation of the ¹H NMR spectrum in DMSO-d₆ would show:
-
A signal for the proton at the 5-position.
-
Signals for the protons at the 4- and 6-positions, which may be coupled to each other.
-
A broad signal corresponding to the N-H and/or O-H protons, the position of which can be solvent-dependent.
IR Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands that correspond to the various functional groups present in the molecule. The spectrum is a composite of the vibrations of the pyrimidine ring and the hydrochloride salt.
Key expected IR absorption bands include:
-
N-H stretching: A broad band in the region of 3200-2800 cm⁻¹, characteristic of the amine salt.
-
C=O stretching: A strong absorption band around 1700-1650 cm⁻¹, indicative of the amide carbonyl in the pyrimidinone tautomer.
-
C=N and C=C stretching: Multiple bands in the 1650-1500 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.
-
Ring vibrations: Characteristic fingerprint absorptions below 1500 cm⁻¹.
Tautomerism
A critical property of 2-Hydroxypyrimidine is its existence in tautomeric forms: the hydroxy form (pyrimidin-2-ol) and the more stable keto form (pyrimidin-2(1H)-one).[5][6] The equilibrium between these tautomers is influenced by factors such as the solvent and the solid-state packing. The hydrochloride salt is expected to predominantly exist in the protonated keto form.
Caption: Tautomeric equilibrium between the hydroxy and keto forms of 2-Hydroxypyrimidine.
Reactivity and Stability
This compound is a stable compound under recommended storage conditions.[1][3] It is incompatible with strong oxidizing agents.[1] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3]
The reactivity of the pyrimidine ring is influenced by the electron-withdrawing nitrogen atoms. The presence of the hydroxyl/keto group also directs its reactivity. It can undergo various chemical transformations, making it a versatile synthetic intermediate.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the condensation of 1,1,3,3-tetramethoxypropane (B13500) with urea (B33335) in the presence of an acid.[7]
General Protocol:
-
Reaction Setup: In a suitable reaction vessel, 1,1,3,3-tetramethoxypropane and urea are dissolved in an appropriate solvent (e.g., an alcohol).
-
Acidification: A strong acid, such as hydrochloric acid, is added to the mixture to catalyze the cyclization reaction.
-
Reaction: The mixture is heated to reflux for a specified period to ensure the completion of the reaction.
-
Isolation: Upon cooling, the product, this compound, precipitates out of the solution.
-
Purification: The crude product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum. Further purification can be achieved by recrystallization.
Caption: General workflow for the synthesis of this compound.
Analytical Methods for Purity Determination
The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC) and/or a titration method.
General HPLC Protocol:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The elution can be isocratic or gradient.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Quantification: The purity is determined by comparing the peak area of the analyte to that of a reference standard.
General Titration Protocol:
-
Titrant: A standardized solution of a strong base, such as sodium hydroxide.
-
Indicator: A suitable pH indicator or potentiometric endpoint detection.
-
Procedure: A known weight of this compound is dissolved in water and titrated with the standardized base. The purity is calculated based on the volume of titrant required to reach the equivalence point.
Applications in Drug Development
This compound is a key starting material in the synthesis of numerous pharmaceutical compounds, owing to the prevalence of the pyrimidine scaffold in biologically active molecules.[8]
Antiviral Agents
A significant application of this compound is in the synthesis of antiviral drugs. It is a crucial reagent in the preparation of BI 207127, a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[2][9] The synthesis involves the coupling of the pyrimidine moiety with other heterocyclic systems to construct the final complex molecule.
Anticancer Agents
The pyrimidine nucleus is a common feature in many anticancer drugs. This compound serves as a precursor for the synthesis of various substituted pyrimidines that have been investigated for their antiproliferative activities.[10][11][12] These derivatives often function by inhibiting kinases or other enzymes crucial for cancer cell growth and survival. For instance, novel pyrimidine derivatives have been synthesized and shown to exhibit significant cytotoxic effects against various cancer cell lines.[10][11]
Conclusion
This compound is a compound of significant interest to the pharmaceutical and chemical research communities. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool in the synthesis of complex, biologically active molecules. A thorough understanding of its fundamental properties, as outlined in this guide, is essential for its effective utilization in drug discovery and development, paving the way for the creation of new and improved therapeutic agents.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound|lookchem [lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. This compound | 38353-09-2 [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxypyrimidine Hydrochloride (CAS: 38353-09-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Hydroxypyrimidine (B189755) hydrochloride, a versatile heterocyclic compound used as a key building block in pharmaceutical and biochemical research. This document details its chemical and physical properties, spectral data, a detailed synthesis protocol, and its known biological activities, with a focus on its role as a substrate for aldehyde oxidase.
Chemical and Physical Properties
2-Hydroxypyrimidine hydrochloride, also known as pyrimidin-2-ol hydrochloride, exists in tautomeric equilibrium with its keto form, 2(1H)-pyrimidinone hydrochloride. It is typically a light yellow to beige crystalline solid. The compound is hygroscopic and should be stored in a dry, inert atmosphere.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 38353-09-2 | [1][2][3] |
| Molecular Formula | C₄H₅ClN₂O | [1][2][3] |
| Molecular Weight | 132.55 g/mol | [1][2][3] |
| Appearance | Light yellow to beige crystalline solid | [1] |
| Melting Point | 200-205 °C (decomposes) | [1] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (B129727). | [1] |
| Density | 1.47 g/cm³ (at 20°C) | [1] |
| Vapor Pressure | 0.004 Pa (at 25°C) | [1] |
| LogP | -1.61 (at 20.5°C, pH 5.6-6.5) | [1] |
| Hygroscopic | Yes | [1] |
| InChI Key | IAJINJSFYTZPEJ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CNC(=O)N=C1.Cl | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the cyclocondensation of urea (B33335) with a malonaldehyde equivalent. A common and effective precursor is 1,1,3,3-tetramethoxypropane (B13500).
Experimental Protocol: Synthesis from Urea and 1,1,3,3-Tetramethoxypropane
This protocol is based on the method described in patent CN 112062724 A.
Materials and Reagents:
-
Urea
-
1,1,3,3-Tetramethoxypropane
-
Methanol
-
Hydrogen chloride (gas)
-
Enamel reactor with reflux condenser and stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: To an enamel reactor equipped with a reflux condenser and stirrer, add urea, methanol, and 1,1,3,3-tetramethoxypropane. The molar ratio of urea to methanol to 1,1,3,3-tetramethoxypropane should be approximately 1:5:2.5.
-
Initial Stirring: Stir the mixture at 20-25°C for 30-60 minutes.
-
Acidification: Cool the reactor to 10°C. Bubble hydrogen chloride gas through the solution until the pH reaches 1-2. Continue stirring at this temperature until the absorption of HCl gas ceases. This forms the initial reaction solution.
-
Cyclization and Heating: Slowly heat the solution to a temperature of 180-240°C. Maintain this temperature and continue stirring for 4-5 hours.
-
Isolation and Purification: After the reaction is complete, cool the mixture to 0°C. The product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with a suitable solvent (e.g., cold ethanol (B145695) or acetone) to remove any unreacted starting materials and byproducts.
-
Dry the purified product under vacuum at 50-70°C to yield this compound as a crystalline solid.
Synthesis Workflow Diagram
Spectral Data and Interpretation
The structural elucidation of this compound relies on standard spectroscopic techniques. Due to its tautomeric nature, spectral interpretation should consider both the hydroxy (pyrimidin-2-ol) and keto (pyrimidin-2(1H)-one) forms. In solution, the keto form is generally favored.
¹H NMR Spectroscopy
A ¹H NMR spectrum recorded in DMSO-d₆ is expected to show signals corresponding to the three protons on the pyrimidine (B1678525) ring and the exchangeable N-H/O-H protons.
-
δ ~8.5-8.7 ppm (doublet of doublets): Proton at C4, coupled to protons at C5 and C6.
-
δ ~8.2-8.4 ppm (doublet of doublets): Proton at C6, coupled to protons at C4 and C5.
-
δ ~6.8-7.0 ppm (triplet or multiplet): Proton at C5, coupled to protons at C4 and C6.
-
δ > 10 ppm (broad singlet): Exchangeable protons (N1-H, N3-H, or O-H). The exact chemical shift and appearance can vary with concentration and temperature. This peak would disappear upon a D₂O exchange experiment.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum in DMSO-d₆ would display four distinct signals for the four carbon atoms of the pyrimidine ring.
-
δ ~160-165 ppm: Carbonyl carbon (C2) of the predominant keto tautomer.
-
δ ~150-155 ppm: C4 and C6 carbons.
-
δ ~115-120 ppm: C5 carbon.
FT-IR Spectroscopy
The infrared spectrum provides key information about the functional groups present. The spectrum will be dominated by vibrations from the pyrimidine ring and the carbonyl/hydroxyl group of the tautomers.
Table 2: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety |
| 3200-2800 (broad) | N-H / O-H Stretch | Amide N-H (keto form), H-bonded O-H (enol form) |
| ~3100-3000 | C-H Stretch | Aromatic C-H on the pyrimidine ring |
| ~1650-1700 (strong) | C=O Stretch | Carbonyl of the pyrimidinone (keto) tautomer |
| ~1600-1450 | C=C & C=N Stretch | Pyrimidine ring vibrations |
| ~1250 | C-O Stretch | C-O-H of the hydroxypyrimidine (enol) tautomer |
Mass Spectrometry
Under electron impact (EI) mass spectrometry, the molecular ion (M⁺) for the free base (C₄H₄N₂O) would be observed at m/z 96. The fragmentation pattern would likely involve the characteristic loss of small, stable molecules.
-
m/z 96: Molecular ion [C₄H₄N₂O]⁺
-
m/z 68: Loss of CO, [C₃H₄N₂]⁺
-
m/z 41: Loss of HCN from m/z 68, [C₂H₃N]⁺
Biological Activity and Applications
This compound serves as a crucial intermediate in the synthesis of more complex, biologically active molecules, including antiviral and anticancer agents.[1] Its inherent biological activity is primarily associated with its interaction with molybdenum-containing enzymes.
Aldehyde Oxidase (AO) Substrate
2-Hydroxypyrimidine is a known substrate for aldehyde oxidase (AO), a cytosolic enzyme involved in the metabolism of various nitrogen-containing heterocyclic compounds.[1] AO catalyzes the oxidation of electron-deficient carbons adjacent to a ring nitrogen atom. In the case of 2-hydroxypyrimidine (in its keto form, 2-pyrimidinone), AO is expected to hydroxylate the C4 or C6 position. This property makes it a useful tool in biochemical assays to study AO activity and inhibition.
The generally accepted mechanism for AO involves a nucleophilic attack from a molybdenum-hydroxo species at the enzyme's active site onto an electron-deficient carbon of the substrate.
Proposed Metabolic Pathway by Aldehyde Oxidase
Cytotoxicity and DNA Synthesis Inhibition
Some sources suggest that this compound exhibits cytotoxic properties and may act as an inhibitor of DNA synthesis.[1] Pyrimidine analogs are a well-established class of antimetabolites that can interfere with the synthesis of nucleic acids by inhibiting key enzymes like DNA polymerase or by being incorporated into DNA, leading to chain termination. However, specific studies detailing the mechanism and potency of this compound in DNA synthesis inhibition are not extensively documented in publicly available literature. Its primary role in drug discovery remains that of a foundational scaffold for building more complex and potent therapeutic agents.[1]
References
An In-depth Technical Guide to 2-Hydroxypyrimidine Hydrochloride
This technical guide provides a comprehensive overview of 2-hydroxypyrimidine (B189755) hydrochloride, a significant heterocyclic compound utilized in various fields of chemical and pharmaceutical research. The document details its chemical properties, synthesis protocols, and its role in biological pathways, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
2-Hydroxypyrimidine hydrochloride is a crystalline solid that serves as a versatile intermediate in organic synthesis.[1][2] Its chemical data is summarized below for easy reference.
| Property | Value | References |
| Molecular Formula | C₄H₄N₂O·HCl | [1] |
| Alternate Formula | C₄H₅ClN₂O | [2][3][4] |
| Molecular Weight | 132.55 g/mol | [1][2][3] |
| CAS Number | 38353-09-2 | [1][2][3] |
| Appearance | Yellow to beige crystalline powder | [1] |
| Melting Point | 200-205 °C (decomposes) | |
| Solubility | Soluble in water | [2] |
| Purity | ≥ 97.50% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of urea (B33335) with 1,1,3,3-tetramethoxypropane.[4] A patented method highlights a procedure that reports a yield of 80% or more.[5]
Experimental Protocol:
Materials:
-
Urea
-
Methanol
-
1,1,3,3-Tetramethoxypropane
-
Hydrogen chloride gas
-
Enamel reactor with a reflux condenser
Procedure:
-
To an enamel reactor equipped with a reflux condenser, add urea, methanol, and 1,1,3,3-tetramethoxypropane.[5]
-
Cool the mixture to 20-25°C and stir for 0.5 to 1 hour.[5]
-
Further, cool the reaction mixture to 10°C.[5]
-
At this temperature, pass hydrogen chloride gas through the solution until the pH of the resulting "first solution" is between 1 and 2.[5]
-
Slowly heat the "first solution" to a temperature of 180-240°C and maintain it for 4 to 5 hours.[5]
-
After the reaction is complete, cool the mixture to 0°C.[5]
-
Filter the resulting solid, rinse, and dry to obtain this compound. The drying temperature can be maintained between 50-70°C.[5]
Below is a workflow diagram illustrating the synthesis process.
Caption: Workflow for the synthesis of this compound.
Biological Significance and Applications
This compound and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[6][7][8]
Key Applications:
-
Pharmaceutical Intermediates: It is a crucial intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.[1]
-
Biochemical Research: The compound is used in studies related to enzyme inhibition and metabolic pathways.[1] For instance, it has been shown to be an inhibitor of aldehyde oxidase.[2]
-
Drug Discovery: Pyrimidine (B1678525) derivatives exhibit diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[6] 5-Fluorouracil, a well-known anticancer drug, is a notable example of a pyrimidine derivative.[6]
Role in Signaling Pathways
Pyrimidine metabolism is a fundamental cellular process, and its regulation is critical for cell growth and proliferation. The de novo pyrimidine synthesis pathway is particularly important in rapidly dividing cells, such as cancer cells.[9]
The mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, has been shown to stimulate de novo pyrimidine synthesis.[10] mTORC1, a complex of the mTOR pathway, activates this metabolic route through its downstream target S6K1, which phosphorylates and activates the CAD enzyme.[10] CAD is a multifunctional enzyme that catalyzes the first three steps of pyrimidine synthesis.[10]
The diagram below illustrates the regulatory relationship between the mTOR pathway and de novo pyrimidine synthesis.
Caption: mTOR signaling pathway stimulating de novo pyrimidine synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Hydroxypyrimidine HCl | 38353-09-2 | FH30092 | Biosynth [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stimulation of de novo pyrimidine synthesis by growth signaling through mTOR and S6K1 - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxypyrimidine hydrochloride solubility in different solvents
An In-depth Technical Guide to the Solubility of 2-Hydroxypyrimidine (B189755) Hydrochloride
For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in its characterization and application. This guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2-hydroxypyrimidine hydrochloride, a key heterocyclic compound. Due to the limited availability of public-facing, quantitative solubility data for this specific salt, this document focuses on equipping researchers with the necessary protocols to generate this data in-house.
Core Principles of Solubility for Hydrochloride Salts
The solubility of this compound, as with other hydrochloride salts of organic bases, is governed by several key factors:
-
pH: The hydrochloride salt is the acidic form of 2-hydroxypyrimidine. In aqueous solutions, the solubility will be highly dependent on the pH. At lower pH values (acidic conditions), the compound will exist predominantly in its protonated, more soluble form. As the pH increases, it will deprotonate to the less soluble free base.
-
Solvent Polarity: "Like dissolves like" is a fundamental principle. Polar solvents, such as water, methanol, and ethanol, are generally good candidates for dissolving polar hydrochloride salts. Nonpolar solvents, such as hexane (B92381) and toluene, are expected to be poor solvents.
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined empirically for the specific solvent system.
-
Presence of Other Ions: The common ion effect can influence solubility. The presence of chloride ions from other sources in the solution can decrease the solubility of this compound.
Data Presentation: A Template for Your Findings
A systematic approach to recording solubility data is crucial for comparability and analysis. The following table structure is recommended for summarizing experimentally determined solubility data for this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |
| Water | 25 | Isothermal Saturation | |||
| Ethanol | 25 | Isothermal Saturation | |||
| Methanol | 25 | Isothermal Saturation | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Isothermal Saturation | |||
| Dichloromethane (DCM) | 25 | Isothermal Saturation | |||
| Acetone | 25 | Isothermal Saturation | |||
| Acetonitrile | 25 | Isothermal Saturation | |||
| N,N-Dimethylformamide (DMF) | 25 | Isothermal Saturation | |||
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Isothermal Saturation |
Experimental Protocol: Isothermal Saturation Method
The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a compound. This protocol provides a step-by-step guide for its implementation.
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method like UV-Vis spectroscopy)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker/incubator set to the desired temperature (e.g., 25 °C).
-
Equilibrate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be determined by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker. Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample solution using the same method.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing Experimental and Logical Workflows
Diagrams are powerful tools for representing complex processes and relationships. The following visualizations, created using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway.
Caption: Workflow for Solubility Determination by Isothermal Saturation.
Caption: Hypothetical Inhibition of a Signaling Pathway.
An In-depth Technical Guide to the Stability and Storage of 2-Hydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Hydroxypyrimidine hydrochloride. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and drug development fields in ensuring the integrity and reliability of this compound in their work.
Core Stability and Storage Recommendations
This compound is a stable compound under normal conditions. However, its hydrochloride salt form and inherent chemical structure necessitate specific storage practices to prevent degradation. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. Therefore, stringent control of humidity is paramount.
Key storage recommendations are summarized in the table below. Adherence to these conditions is crucial for maintaining the compound's purity and stability over time.
| Parameter | Recommended Condition | Rationale & Remarks |
| Temperature | Cool, ambient temperature (Store below +30°C) | Prevents thermal degradation. Some suppliers recommend storage at room temperature for up to 3 years.[1] For long-term storage in solution, -80°C (for 2 years) or -20°C (for 1 year) is recommended.[1] |
| Humidity | Dry environment | The compound is hygroscopic and should be stored in a tightly sealed container to prevent moisture absorption.[2] |
| Light | Store in a light-resistant container | While specific photostability data is limited, protection from light is a general best practice for nitrogen-containing heterocyclic compounds. |
| Atmosphere | Well-ventilated area | General laboratory safety practice. |
| Container | Tightly closed container | Prevents contamination and moisture ingress. |
| Incompatibilities | Strong oxidizing agents | Avoid contact with strong oxidizers to prevent chemical reactions that could lead to degradation.[3][4] |
Understanding Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes can be inferred based on the chemical structure of pyrimidinone derivatives. The primary areas of susceptibility are hydrolysis and oxidation.
A logical workflow for investigating and mitigating these degradation pathways is outlined below.
Caption: Factors influencing the stability of this compound.
Experimental Protocol: Forced Degradation Study
To comprehensively assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways. The following is a detailed protocol based on ICH guidelines.
Objective
To identify the potential degradation products of this compound under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress conditions, and to develop a stability-indicating HPLC method.
Materials and Reagents
-
This compound (high purity reference standard)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer (pH 7.0)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Analytical balance
-
Water bath or oven
-
Photostability chamber
Experimental Workflow
The workflow for the forced degradation study is depicted in the following diagram.
Caption: Experimental workflow for a forced degradation study.
Detailed Procedure
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of water and methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture in a water bath at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration with the mobile phase.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period. Withdraw samples, neutralize with 0.1 M HCl, and dilute.
-
Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of water and heat in a water bath at 60°C for a specified period. Withdraw samples and dilute.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature and protected from light for a specified period. Withdraw samples and dilute.
-
Thermal Degradation: Place the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period. Also, reflux a solution of the compound at a high temperature. Withdraw samples, dissolve (if solid), and dilute.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber for a specified duration. A control sample should be kept in the dark.
HPLC Analysis
-
Mobile Phase: A gradient elution with a mixture of a buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Column: A C18 column is a common starting point.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound. A PDA detector is highly recommended to assess peak purity.
-
Analysis: Inject the prepared samples into the HPLC system. Record the chromatograms and calculate the percentage of degradation.
Data Interpretation
-
Specificity: The method should be able to resolve the main peak of this compound from any degradation products.
-
Peak Purity: Use the PDA detector to assess the purity of the main peak in the stressed samples.
-
Mass Balance: The sum of the assay of the parent compound and the area of all degradation products should be close to 100% of the initial concentration, indicating that all degradation products are being detected.
Conclusion
This compound is a stable compound when stored under appropriate conditions. The primary stability concerns are its hygroscopic nature and incompatibility with strong oxidizing agents. By adhering to the recommended storage conditions of a cool, dry, and dark environment in a tightly sealed container, the integrity of the compound can be maintained. For research and development purposes, conducting a forced degradation study as outlined in this guide will provide valuable insights into its stability profile and enable the development of a robust, stability-indicating analytical method. This ensures the quality and reliability of the data generated using this important chemical intermediate.
References
Spectroscopic Analysis of 2-Hydroxypyrimidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Hydroxypyrimidine (B189755) hydrochloride (CAS: 38353-09-2), a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure and Properties
-
Chemical Name: 2-Hydroxypyrimidine hydrochloride
-
Synonyms: 2(1H)-Pyrimidinone hydrochloride, 2-Pyrimidinol hydrochloride
-
Molecular Formula: C₄H₅ClN₂O
-
Molecular Weight: 132.55 g/mol
-
Structure:
In its solid state and in solution, 2-hydroxypyrimidine exists in tautomeric equilibrium, predominantly as the 2(1H)-pyrimidinone form.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~12.0 | broad singlet | - | NH, OH (exchangeable protons) |
| 8.839 | Doublet (d) | ~4.5 | H-6 |
| 6.900 | Doublet (d) | ~4.5 | H-5 |
Solvent: DMSO-d₆, Instrument Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~156 | C-2 (Carbonyl) |
| ~150 | C-4 / C-6 |
| ~117 | C-5 |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 2800 | Strong, Broad | N-H and O-H stretching (H-bonded) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~1680 | Strong | C=O stretching (Amide I band) |
| ~1620 | Medium | C=C and C=N stretching (ring) |
| ~1560 | Medium | N-H bending (Amide II band) |
| ~1250 | Medium | C-O-H stretching |
Note: The data presented is based on characteristic values for pyrimidinone structures and data from the closely related analogue, 2-hydroxy-4-methyl pyrimidine (B1678525) hydrochloride. The broadness of the N-H/O-H stretch is indicative of strong hydrogen bonding in the solid state.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data (Electron Impact)
| m/z | Relative Intensity (%) | Tentative Assignment |
| 96.0 | 100.0 | [M]⁺ (Molecular ion of 2-hydroxypyrimidine) |
| 97.0 | 5.4 | [M+1]⁺ |
| 95.0 | 22.3 | [M-H]⁺ |
| 68.0 | 74.1 | [M - CO]⁺ or [M - N₂]⁺ |
| 42.0 | 21.5 | [C₂H₂N]⁺ |
| 41.0 | 21.7 | [C₂H₃N]⁺ |
| 36.0 |
2-Hydroxypyrimidine hydrochloride synthesis from urea and 1,1,3,3-tetramethoxypropane.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-hydroxypyrimidine (B189755) hydrochloride from urea (B33335) and 1,1,3,3-tetramethoxypropane (B13500). The document details the reaction pathway, presents quantitative data in a structured format, and offers a meticulous experimental protocol for laboratory application.
Reaction Overview and Mechanism
The synthesis of 2-hydroxypyrimidine hydrochloride from urea and 1,1,3,3-tetramethoxypropane is a cyclocondensation reaction. In this process, 1,1,3,3-tetramethoxypropane serves as a synthetic equivalent of malondialdehyde. Under acidic conditions, the acetal (B89532) groups of 1,1,3,3-tetramethoxypropane are hydrolyzed to reveal the reactive dialdehyde. This intermediate then reacts with urea, which contains two nucleophilic amine groups. The reaction proceeds through the formation of a dihydropyrimidine (B8664642) intermediate, which subsequently aromatizes to form the stable 2-hydroxypyrimidine ring. The use of hydrochloric acid not only catalyzes the reaction but also results in the formation of the hydrochloride salt of the final product, which often aids in purification and stability.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Reactant | 1,1,3,3-Tetramethoxypropane | 102-52-3 | C₇H₁₆O₄ | 164.20 |
| Reactant | Urea | 57-13-6 | CH₄N₂O | 60.06 |
| Product | This compound | 38353-09-2 | C₄H₅ClN₂O | 132.55 |
Table 2: Reported Reaction Conditions and Yields
| Reference | Solvent | Temperature | Reaction Time | Yield (%) |
| Patent CN 112062724 A | Methanol (B129727) | Step 1: 10°C; Step 2: 180-240°C | Step 1: Not specified; Step 2: 4-5 hours | > 80 |
| LookChem (DOI:10.1021/op060241c) | Isopropyl alcohol, Water | 0 - 60°C | 6 hours | 73 |
| ChemicalBook | Not specified | Not specified | Not specified | 71 |
Experimental Protocol
This protocol is based on the method described in patent CN 112062724 A, which reports a high yield for this synthesis.
Materials:
-
Urea
-
1,1,3,3-Tetramethoxypropane
-
Methanol
-
Hydrogen chloride gas
-
Enamel reactor with a reflux condenser and stirrer
Procedure:
Step 1: Formation of the Reaction Intermediate
-
To an enamel reactor equipped with a reflux condenser and a stirrer, add urea and methanol.
-
Cool the mixture to 20-25°C and stir for 30-60 minutes.
-
Further, cool the reaction mixture to 10°C.
-
At this temperature, bubble hydrogen chloride gas through the solution.
-
Continue stirring at 10°C until the absorption of hydrogen chloride gas is complete, resulting in the formation of the first solution. The pH of this solution should be between 1 and 2.[1]
Step 2: Cyclocondensation and Product Formation
-
Slowly heat the first solution to a temperature range of 180-240°C.[1]
-
Maintain this temperature and continue stirring for 4-5 hours.[1]
-
After the reaction is complete, cool the mixture to 0°C.[1]
-
The precipitated product, this compound, is collected by filtration.
-
Wash the collected solid with a suitable solvent (e.g., cold methanol or acetone).[1]
-
Dry the product at 50-70°C to obtain the final this compound.[1]
Visualizations
Diagram 1: Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis process.
References
The Biological Significance of the Pyrimidine Scaffold: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the pyrimidine (B1678525) core in biological systems and its pivotal role in modern therapeutic development.
The pyrimidine scaffold, a fundamental heterocyclic aromatic organic compound, is of paramount importance in the realm of biology and medicinal chemistry. As an integral component of nucleic acids, the very blueprints of life, its significance is deeply embedded in cellular function. Beyond this foundational role, the versatile nature of the pyrimidine ring has established it as a "privileged scaffold" in drug discovery, leading to the development of a wide array of therapeutic agents that combat a spectrum of diseases, from life-threatening cancers and viral infections to common bacterial ailments. This technical guide provides a comprehensive overview of the biological significance of the pyrimidine scaffold, detailing its metabolic pathways, therapeutic applications, and the experimental methodologies used to evaluate its derivatives.
The Pyrimidine Core: A Cornerstone of Life
The biological journey of the pyrimidine scaffold begins with its essential role as a constituent of nucleobases. Cytosine (C), thymine (B56734) (T), and uracil (B121893) (U) are the three primary pyrimidine derivatives found in nucleic acids.[1] In the elegant double helix of DNA, cytosine forms a stable hydrogen-bonded pair with the purine (B94841) guanine, while thymine pairs with adenine (B156593).[2] In RNA, uracil takes the place of thymine, pairing with adenine to facilitate the transcription and translation of genetic information.[3] This precise base pairing is the bedrock of genetic integrity, replication, and expression.
Metabolic Pathways: Synthesis and Degradation
The cellular pool of pyrimidine nucleotides is maintained through two primary pathways: de novo synthesis and the salvage pathway.
De Novo Pyrimidine Biosynthesis
The de novo pathway constructs pyrimidine rings from simple precursor molecules.[4] This multi-step enzymatic process is crucial for rapidly proliferating cells, including cancer cells, making it a key target for therapeutic intervention. The pathway begins with the synthesis of carbamoyl (B1232498) phosphate (B84403) from glutamine and bicarbonate, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II).[5] Subsequent steps involve the sequential action of aspartate transcarbamoylase, dihydroorotase, dihydroorotate (B8406146) dehydrogenase, orotate (B1227488) phosphoribosyltransferase, and OMP decarboxylase to ultimately produce uridine (B1682114) monophosphate (UMP), the precursor for other pyrimidine nucleotides.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. CN103121974A - Synthesis method of 5-fluorouracil drug intermediate - Google Patents [patents.google.com]
The Versatility of the Pyrimidine Scaffold: An In-depth Technical Guide for Medicinal Chemists
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine (B1678525) nucleus, a fundamental heterocyclic scaffold, stands as a cornerstone in the field of medicinal chemistry. Its prevalence in the very building blocks of life, DNA and RNA, foreshadows its immense potential for therapeutic intervention. This guide provides a comprehensive overview of pyrimidine derivatives, detailing their synthesis, diverse biological activities, and mechanisms of action, with a focus on their applications in oncology, inflammation, and infectious diseases.
Core Synthetic Strategies: Building the Pyrimidine Ring
The construction of the pyrimidine core is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse array of derivatives. The most common and versatile method is the condensation of a 1,3-dicarbonyl compound with an amidine, urea (B33335), or thiourea (B124793).
General Synthetic Protocol: Biginelli Reaction
A classic multi-component reaction, the Biginelli reaction, offers a straightforward one-pot synthesis of dihydropyrimidinones.
Experimental Protocol:
-
Step 1: Reaction Setup
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea or thiourea (1.2 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Add a catalytic amount of an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like YbCl₃).
-
-
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
-
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
-
The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of pyrimidine derivatives.
Therapeutic Applications and Biological Activities
The structural versatility of the pyrimidine scaffold allows for its interaction with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3]
Anticancer Activity
Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[4][5]
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |
| Indazol-Pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [6] |
| Indazol-Pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | [6] |
| 4,6-Disubstituted Pyrimidine | Compound 4d | MCF-7 (Breast) | 8.53 (µg/ml) | [6] |
| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [6] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 24.4 | [2] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 25.4 | [2] |
| Pyrazolo[3,4-d]pyrimidine | SI306 (Src inhibitor) | GIN8 (Glioblastoma) | 11.2 | [6] |
| Pyrazolo[3,4-d]pyrimidine | SI306 (Src inhibitor) | GIN28 (Glioblastoma) | 7.7 | [6] |
| Pyrimidine-based Aurora Kinase Inhibitor | Compound 13 | NCI-H524 (SCLC) | 0.00336 | [7][8] |
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[9] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[9]
The following diagram illustrates the inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Anti-inflammatory Activity
Certain pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Reference |
| Compound 3b | 19.45 ± 0.07 | 31.4 ± 0.12 | [9] |
| Compound 4b | 26.04 ± 0.36 | 34.4 ± 0.10 | [9] |
| Compound 4d | 28.39 ± 0.03 | 23.8 ± 0.20 | [9] |
| Compound 5 | - | 0.04 ± 0.09 (µmol) | [9] |
| Compound 6 | - | 0.04 ± 0.02 (µmol) | [9] |
| Compound 2a | 6.43 | 3.5 | [5] |
Experimental Protocol: In Vitro COX Inhibition Assay
-
Principle: The ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 is measured.
-
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme (ovine COX-1 or human recombinant COX-2), heme, and the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) to determine the extent of the reaction.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Antimicrobial Activity
The pyrimidine scaffold is also a key feature in many antimicrobial agents. These compounds can exhibit broad-spectrum activity against various bacteria and fungi.
Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Compound 31e | S. aureus | 12.5 | [10] |
| Compound 31e | E. coli | 12.5 | [10] |
| Compound 31e | P. aeruginosa | 12.5 | [10] |
| Compound 97d | S. aureus | 1.56 | [10] |
| Compound 97d | E. coli | 3.12 | [10] |
| Compound 5a | S. aureus | 4 (µmol L⁻¹) | [11] |
| Compound 5a | E. coli | 8 (µmol L⁻¹) | [11] |
| Compound 7a | S. aureus | 4 (µmol L⁻¹) | [11] |
| Compound 7a | E. coli | 4 (µmol L⁻¹) | [11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Procedure (Broth Microdilution Method):
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Conclusion
The pyrimidine scaffold continues to be a highly privileged and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued importance in the discovery and development of new therapeutic agents. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships and the investigation of novel biological targets will undoubtedly lead to the emergence of next-generation pyrimidine-based drugs with improved efficacy and safety profiles.
References
- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. orientjchem.org [orientjchem.org]
- 7. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nucleoside Analogs using 2-Hydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. Their structural similarity to natural nucleosides allows them to interfere with DNA and RNA synthesis and other vital cellular processes. 2-Hydroxypyrimidine (B189755) hydrochloride serves as a versatile and accessible starting material for the synthesis of a variety of pyrimidine (B1678525) nucleoside analogs. This document provides detailed protocols and application notes for the synthesis of these valuable compounds, with a focus on the widely used silyl-Hilbert-Johnson (Vorbrüggen) reaction.
The general synthetic strategy involves two key steps: the silylation of 2-hydroxypyrimidine to enhance its solubility and nucleophilicity, followed by the coupling of the silylated base with a protected sugar derivative, typically a ribose or deoxyribose acetate. This method, known as the Vorbrüggen glycosylation, is a powerful tool for the stereoselective formation of the β-N-glycosidic bond, a crucial feature for the biological activity of most nucleoside analogs.[1][2]
Synthesis Workflow
The overall workflow for the synthesis of nucleoside analogs from 2-hydroxypyrimidine hydrochloride can be visualized as a three-stage process: preparation of the silylated base, the glycosylation reaction, and subsequent deprotection and purification of the final product.
Caption: General workflow for nucleoside analog synthesis.
Experimental Protocols
Protocol 1: Silylation of 2-Hydroxypyrimidine
This protocol describes the preparation of 2,4-bis(trimethylsilyloxy)pyrimidine from this compound. Silylation is a crucial step to increase the reactivity of the pyrimidine base for the subsequent glycosylation reaction.[3]
Materials:
-
This compound
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl (B98337) chloride (TMSCl) (catalytic amount)
-
Anhydrous toluene (B28343)
Procedure:
-
A suspension of this compound (1 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Hexamethyldisilazane (HMDS) (3 equivalents) is added to the suspension.
-
A catalytic amount of trimethylsilyl chloride (TMSCl) (e.g., a few drops) is added to the reaction mixture.
-
The mixture is heated to reflux (approximately 110-120 °C) under a nitrogen atmosphere.
-
The reaction is monitored by observing the dissolution of the starting material. The reaction is typically complete within 2-4 hours, resulting in a clear solution.
-
The excess HMDS and toluene are removed under reduced pressure using a rotary evaporator to yield the crude silylated 2-hydroxypyrimidine as an oily residue.
-
The crude product is used directly in the next step without further purification.
Protocol 2: Vorbrüggen Glycosylation
This protocol details the coupling of the silylated 2-hydroxypyrimidine with a protected ribose derivative to form the protected nucleoside analog.[1][2][4]
Materials:
-
Crude silylated 2-hydroxypyrimidine (from Protocol 1)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous acetonitrile (B52724)
Procedure:
-
The crude silylated 2-hydroxypyrimidine (1.2 equivalents) is dissolved in anhydrous acetonitrile in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1 equivalent) is added to the solution.
-
The reaction mixture is cooled to 0 °C in an ice bath.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equivalents) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude protected nucleoside analog.
Protocol 3: Deprotection and Purification
This protocol describes the removal of the benzoyl protecting groups from the sugar moiety and the final purification of the nucleoside analog.
Materials:
-
Crude protected nucleoside analog (from Protocol 2)
-
Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)
-
Dowex-50 (H+ form) resin
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., dichloromethane/methanol mixture)
Procedure:
-
The crude protected nucleoside analog is dissolved in anhydrous methanol.
-
A solution of sodium methoxide in methanol (catalytic amount, e.g., 0.1 equivalents) is added to the mixture.
-
The reaction is stirred at room temperature and monitored by TLC until the starting material is completely consumed (typically 2-6 hours).
-
The reaction is neutralized by the addition of Dowex-50 (H+ form) resin until the pH is neutral.
-
The resin is filtered off, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure nucleoside analog.
Quantitative Data
The following table summarizes typical yields for the synthesis of a generic uridine (B1682114) analog from 2-hydroxypyrimidine. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Product | Starting Materials | Typical Yield (%) | Reference |
| 1 | Silylated 2-Hydroxypyrimidine | This compound, HMDS | Quantitative (used in situ) | [1] |
| 2 | Protected Uridine Analog | Silylated 2-Hydroxypyrimidine, Protected Ribose | 60-85 | [1][4] |
| 3 | Uridine Analog | Protected Uridine Analog | 70-90 | [5] |
Biological Activity and Signaling Pathway
Nucleoside analogs synthesized from 2-hydroxypyrimidine can exhibit a range of biological activities, primarily as antiviral and anticancer agents. Their mechanism of action often involves the intracellular phosphorylation to the corresponding triphosphate, which then acts as a competitive inhibitor or a chain terminator for viral or cellular DNA or RNA polymerases.
Caption: Intracellular activation of a nucleoside analog.
This diagram illustrates the general pathway for the activation of a nucleoside analog prodrug to its active triphosphate form, which then inhibits viral or cellular polymerases, ultimately leading to the inhibition of DNA/RNA synthesis and cellular proliferation or viral replication.[6]
Conclusion
The synthesis of nucleoside analogs using this compound is a well-established and versatile approach to generate compounds with significant therapeutic potential. The protocols provided herein offer a detailed guide for researchers in the field of medicinal chemistry and drug development. The adaptability of the Vorbrüggen glycosylation allows for the synthesis of a wide array of analogs by varying the sugar moiety, offering a rich platform for the discovery of new therapeutic agents. Careful optimization of reaction conditions and purification procedures is crucial for obtaining high yields and purity of the final products.
References
- 1. Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxypyrimidine Hydrochloride as a Precursor for Antiviral Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydroxypyrimidine (B189755), available as its hydrochloride salt, is a versatile precursor for the synthesis of a wide array of antiviral compounds. The pyrimidine (B1678525) scaffold is a critical component of nucleosides and as such, derivatives of 2-hydroxypyrimidine can act as nucleoside analogs or interfere with viral replication through various mechanisms. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of antiviral agents derived from 2-hydroxypyrimidine hydrochloride, with a focus on agents targeting influenza virus.
The core strategy involves the chemical modification of the 2-hydroxypyrimidine ring at various positions to generate derivatives with potent antiviral activity. A key synthetic pathway involves the conversion of 2-hydroxypyrimidine to a more reactive intermediate, such as a 2-chloropyrimidine (B141910) derivative, which can then be further functionalized. Subsequent modifications, such as the introduction of aminoalkyl side chains, have been shown to significantly enhance antiviral potency.
Data Presentation
The following tables summarize the quantitative data for a series of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives synthesized from a 2-aminopyrimidine (B69317) precursor, which can be derived from this compound. These derivatives have demonstrated significant activity against influenza A and B viruses.
Table 1: Antiviral Activity of 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine Derivatives against Influenza Virus
| Compound ID | R Group (at C4-amino) | Virus Strain | EC₅₀ (µM)[1] |
| 1a | 2-hydroxyethyl | Influenza A/PR/8/34 (H1N1) | 5.2 |
| 1b | 3-hydroxypropyl | Influenza A/PR/8/34 (H1N1) | 2.1 |
| 1c | 4-hydroxybutyl | Influenza A/PR/8/34 (H1N1) | 1.5 |
| 2a | 2-hydroxyethyl | Influenza B/Lee/40 | 8.7 |
| 2b | 3-hydroxypropyl | Influenza B/Lee/40 | 4.3 |
| 2c | 4-hydroxybutyl | Influenza B/Lee/40 | 3.8 |
| 3 | 2-(cyclobutylamino)ethyl | Influenza A/PR/8/34 (H1N1) | 0.08 |
| 4 | 2-(cyclopentylamino)ethyl | Influenza A/PR/8/34 (H1N1) | 0.05 |
*EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits plaque formation by 50%.
Table 2: Cytotoxicity and Selectivity Index of Lead Compounds
| Compound ID | R Group (at C4-amino) | CC₅₀ (µM)[1] | SI (Selectivity Index) |
| 3 | 2-(cyclobutylamino)ethyl | >100 | >1250 |
| 4 | 2-(cyclopentylamino)ethyl | >100 | >2000 |
*CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. *SI = CC₅₀ / EC₅₀
Experimental Protocols
This section provides a detailed methodology for the synthesis of antiviral 2-amino-4-(substituted-amino)pyrimidine derivatives starting from this compound. The protocol is presented in two stages: the synthesis of a key intermediate, 2-amino-4-chloropyrimidine (B19991), followed by its reaction with various amines to generate the final antiviral compounds.
Protocol 1: Synthesis of 2-Amino-4-chloropyrimidine from this compound
This protocol describes the conversion of this compound to 2,4-dichloropyrimidine (B19661), followed by selective amination to yield 2-amino-4-chloropyrimidine.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ammonia (B1221849) (aqueous solution, 28%)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
Chlorination:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Add N,N-dimethylaniline (0.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain crude 2,4-dichloropyrimidine. Purify by column chromatography on silica gel if necessary.
-
-
Selective Amination:
-
Dissolve the purified 2,4-dichloropyrimidine (1 equivalent) in ethanol (B145695) in a sealed tube.
-
Add an excess of aqueous ammonia solution (28%, 5-10 equivalents).
-
Heat the mixture at 70-80 °C for 12-16 hours.
-
Cool the reaction mixture to room temperature. The product, 2-amino-4-chloropyrimidine, will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum.
-
Protocol 2: Synthesis of 2-Amino-4-(substituted-amino)pyrimidine Derivatives
This protocol outlines the nucleophilic substitution of the chlorine atom in 2-amino-4-chloropyrimidine with various amines to generate the target antiviral compounds.
Materials:
-
2-Amino-4-chloropyrimidine (from Protocol 1)
-
Substituted amine (e.g., 2-cyclobutylethylamine, 2-cyclopentylethylamine)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-chloropyrimidine (1 equivalent) in DMF.
-
Add the desired substituted amine (1.1-1.5 equivalents) and a base such as triethylamine or DIPEA (2-3 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 2-amino-4-(substituted-amino)pyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Antiviral Activity Assay (Plaque Reduction Assay)
This protocol describes a standard method for evaluating the antiviral activity of the synthesized compounds against influenza virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/PR/8/34 H1N1)
-
Synthesized pyrimidine derivatives
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose
-
Crystal Violet solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates and grow to confluence.
-
Virus Infection: Wash the confluent cell monolayers with phosphate-buffered saline (PBS) and infect with a dilution of influenza virus calculated to produce 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37 °C.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Overlay the cells with DMEM containing 1% low-melting-point agarose, 2 µg/mL TPCK-trypsin, and serial dilutions of the test compounds.
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formaldehyde (B43269) and stain with 0.5% crystal violet solution.
-
Data Analysis: Count the number of plaques in each well. The EC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Mandatory Visualization
Caption: Experimental workflow for synthesis and evaluation of antiviral agents.
Caption: Inhibition of influenza virus RNA polymerase by pyrimidine derivatives.
References
Application Notes and Protocols: The Role of 2-Hydroxypyrimidine Hydrochloride in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypyrimidine (B189755) hydrochloride serves as a crucial building block in the synthesis of a diverse range of heterocyclic compounds, particularly pyrimidine (B1678525) derivatives with significant therapeutic potential. While not typically used as an active anticancer agent itself, its chemical structure provides a versatile scaffold for the development of novel drug candidates. The pyrimidine core is a fundamental component of nucleobases, making its derivatives ideal for targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival. This document provides an overview of its application, protocols for evaluating its derivatives, and data on their anticancer activities.
Mechanism of Action of Pyrimidine Derivatives
Pyrimidine derivatives synthesized using 2-hydroxypyrimidine hydrochloride as a precursor exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: Many pyrimidine-based compounds are designed to inhibit key enzymes essential for cancer cell growth, such as Cyclin-Dependent Kinases (CDKs), Dihydrofolate Reductase (DHFR), and Tyrosine Kinases (e.g., EGFR, FAK).[1]
-
Interference with Nucleic Acid Synthesis: As analogs of natural pyrimidines, some derivatives can be incorporated into DNA or RNA, leading to chain termination and apoptosis. Others inhibit enzymes crucial for nucleotide biosynthesis.[2]
-
Modulation of Signaling Pathways: These compounds can modulate critical signaling pathways that are often dysregulated in cancer, including the PI3K/Akt/mTOR and Ras/MAPK pathways, which control cell growth, proliferation, and survival.[3]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various pyrimidine derivatives, showcasing their potency against different cancer cell lines.
Table 1: Cytotoxic Activity of Pyrido[2,3-d]pyrimidine (B1209978) Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 2a | A549 (Lung) | - | [4] |
| Derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [4] |
| Derivative 2a | - | 42 | [5] |
| Derivative 2f | - | 47.5 | [5] |
Table 2: Antiproliferative Activity of Pyrrolo[2,3-d]pyrimidin-6-one Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 5 | A549 (Lung) | 15.3 | [6] |
| Compound 5 | MCF-7 (Breast) | 15.6 | [6] |
| Compound 6 | A549 (Lung) | 21.4 | [6] |
| Compound 6 | MCF-7 (Breast) | 10.9 | [6] |
Table 3: Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 3b | C32 (Melanoma) | 24.4 | [7] |
| Compound 3b | A375 (Melanoma) | 25.4 | [7] |
| Compound 3b | HaCaT (Normal Keratinocytes) | 33.5 | [7] |
Experimental Protocols
1. General Synthesis Protocol for a Pyrido[2,3-d]pyrimidine Derivative
This protocol is a representative example based on common synthetic methodologies for creating anticancer pyrimidine derivatives.
-
Objective: To synthesize a pyrido[2,3-d]pyrimidine derivative via condensation reaction.[8]
-
Materials:
-
4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (can be synthesized from this compound)
-
Substituted α,β-unsaturated ketone
-
Glacial acetic acid
-
Ethyl acetate (B1210297)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
-
-
Procedure:
-
To a solution of the α,β-unsaturated ketone (1 mmol) in glacial acetic acid (20 mL), add 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.2 mmol).
-
Reflux the reaction mixture at 118°C for 96 hours, monitoring the reaction progress by TLC.[8]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and collect the precipitate by filtration.
-
Wash the precipitate with water and then a small amount of cold ethanol.
-
Purify the crude product by column chromatography or recrystallization from ethanol or ethyl acetate to obtain the desired pyrido[2,3-d]pyrimidine derivative.[8]
-
Characterize the final product using techniques such as IR, 1H-NMR, 13C-NMR, and LC-MS.[5]
-
2. MTT Assay for Cell Viability
-
Objective: To determine the cytotoxic effects of synthesized pyrimidine derivatives on cancer cell lines.[9]
-
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium and incubate overnight.
-
Prepare serial dilutions of the pyrimidine derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
3. Western Blot Analysis of Signaling Proteins
-
Objective: To investigate the effect of pyrimidine derivatives on the expression and phosphorylation of key proteins in cancer-related signaling pathways.[11]
-
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with the pyrimidine derivative at the desired concentration and time.
-
Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.[11]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[12]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.
-
Visualizations
Signaling Pathway Diagrams
Caption: PI3K/Akt signaling pathway and potential inhibition by pyrimidine derivatives.
Caption: MAPK/ERK signaling pathway and potential points of inhibition.
Experimental Workflow Diagrams
Caption: Workflow for the MTT cell viability assay.
References
- 1. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for N-Alkylation of 2-Hydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypyrimidine (B189755) and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The N-alkylation of these heterocycles is a critical transformation for the synthesis of diverse compound libraries for drug discovery. This document provides a detailed experimental protocol for the N-alkylation of 2-hydroxypyrimidine hydrochloride. The primary challenge in the alkylation of 2-hydroxypyrimidine is controlling the regioselectivity between N-alkylation and O-alkylation, as the molecule exists in tautomeric equilibrium between the lactam (pyrimidinone) and lactim (hydroxypyrimidine) forms. The protocol described herein favors N-alkylation.
Experimental Protocol
This protocol outlines a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a suitable base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide, ethyl bromide)
-
Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Tetrahydrofuran (B95107) (THF) or Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water (H₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Solvent and Base Addition: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. Subsequently, add tetrabutylammonium fluoride (TBAF) (5.0 equivalents).[1] Alternatively, a weaker base like potassium carbonate (K₂CO₃) in a solvent such as acetonitrile can be used.
-
Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating may be applied.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[1] Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure N-alkylated 2-hydroxypyrimidine.
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
Tetrabutylammonium fluoride is corrosive and moisture-sensitive.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of 2-hydroxypyrimidine and the analogous 2-pyridone, highlighting the conditions and yields.
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Hydroxypyrimidine | Benzyl chloride | Tetrabutylammonium fluoride | THF | Room Temp | Overnight | 91 | [1] |
| 2-Hydroxypyrimidine | Isobutyl bromide | Tetrabutylammonium fluoride | Acetonitrile | Reflux | 5 hours | Not specified | [1] |
| 5-Chloro-2-hydroxypyrimidine | N,N,N-trimethylmethanaminium fluoride | Not specified | Not specified | Room Temp | Overnight | Not specified | [1] |
| 2-Pyridone | Benzyl Bromide | K₂CO₃ | Water with Tween 20 | Not specified | Not specified | 94 | [2] |
| 2-Pyridone | n-Propyl Iodide | K₂CO₃ | Water with Tween 20 | Not specified | Not specified | 85 | [2] |
Mandatory Visualization
Caption: Experimental workflow for the N-alkylation of this compound.
References
Application Notes and Protocols for 2-Hydroxypyrimidine Hydrochloride and its Derivatives in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxypyrimidine (B189755) hydrochloride serves as a crucial building block in the synthesis of a diverse range of biologically active molecules utilized in agricultural chemistry.[1][2] While not typically applied directly in the field, its pyrimidine (B1678525) core is a key pharmacophore in a variety of commercial and developmental fungicides and herbicides. This document outlines the applications of pyrimidine derivatives in agriculture, providing detailed protocols and conceptual frameworks for research and development.
The pyrimidine scaffold is central to the efficacy of numerous agrochemicals due to its ability to interact with specific biological targets in fungi and plants.[3][4] Research into novel pyrimidine derivatives is a burgeoning field aimed at overcoming resistance to existing treatments and discovering new modes of action.[3][5]
Applications in Fungicide Development
Pyrimidine derivatives have demonstrated significant potential as fungicides, with several compounds exhibiting broad-spectrum activity against phytopathogenic fungi.[3][6] The primary mechanism of action for certain hydroxypyrimidine fungicides is the inhibition of the enzyme adenosine (B11128) deaminase, which is crucial for purine (B94841) metabolism in fungi.[7][8]
Hypothetical Efficacy Data of Novel Pyrimidine-Based Fungicides
The following table summarizes representative efficacy data for hypothetical novel pyrimidine derivatives (PD-F1, PD-F2) compared to a standard commercial fungicide. This data is illustrative and intended to guide experimental design.
| Compound | Target Pathogen | In Vitro EC50 (µg/mL) | In Vivo Disease Control (%) @ 100 µg/mL |
| PD-F1 | Botrytis cinerea | 1.2 | 85 |
| Phytophthora infestans | 2.5 | 78 | |
| PD-F2 | Botrytis cinerea | 0.8 | 92 |
| Phytophthora infestans | 1.9 | 88 | |
| Standard Fungicide | Botrytis cinerea | 1.5 | 80 |
| Phytophthora infestans | 2.2 | 75 |
Experimental Protocol: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol details a common method for assessing the in vitro efficacy of new chemical entities against fungal pathogens.
-
Preparation of Fungal Cultures:
-
Culture the target fungal pathogen (e.g., Botrytis cinerea) on Potato Dextrose Agar (PDA) plates at 25°C until the mycelium covers the plate.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of 2-hydroxypyrimidine derivatives and control fungicides in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of test concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
-
Assay Procedure:
-
Incorporate the test compounds at various concentrations into molten PDA medium.
-
Pour the amended PDA into sterile Petri dishes. A control group should contain only the solvent.
-
Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubate the plates at 25°C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge.
-
Calculate the percentage of mycelial growth inhibition using the formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where DC is the average diameter of the colony in the control group, and DT is the average diameter of the colony in the treated group.
-
-
Determine the EC50 (Effective Concentration to inhibit 50% of growth) value by probit analysis.
-
Signaling Pathway: Inhibition of Adenosine Deaminase
The following diagram illustrates the proposed mechanism of action for hydroxypyrimidine fungicides.
Caption: Mechanism of hydroxypyrimidine fungicides via inhibition of adenosine deaminase.
Applications in Herbicide Development
The pyrimidine biosynthesis pathway is a validated target for herbicides. A novel class of herbicides acts by inhibiting dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in this pathway, leading to the disruption of nucleotide synthesis and ultimately plant death.[4]
Hypothetical Efficacy Data of Novel Pyrimidine-Based Herbicides
This table presents illustrative data for hypothetical pyrimidine derivative herbicides (PD-H1, PD-H2) against common weed species.
| Compound | Target Weed | Application Rate (g/ha) | Growth Inhibition (%) |
| PD-H1 | Amaranthus retroflexus | 50 | 95 |
| Setaria viridis | 75 | 90 | |
| PD-H2 | Amaranthus retroflexus | 40 | 98 |
| Setaria viridis | 60 | 94 | |
| Standard Herbicide | Amaranthus retroflexus | 60 | 90 |
| Setaria viridis | 80 | 85 |
Experimental Protocol: Whole Plant Herbicide Screening
This protocol outlines a standard procedure for evaluating the herbicidal activity of test compounds on whole plants.
-
Plant Cultivation:
-
Sow seeds of target weed species (e.g., Amaranthus retroflexus, Setaria viridis) in pots containing a standard potting mix.
-
Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).
-
-
Herbicide Application:
-
Apply the test compounds when the plants have reached the 2-3 leaf stage.
-
Prepare spray solutions of the pyrimidine derivatives and a control herbicide at various application rates (e.g., 25, 50, 100, 200 g/ha) in a water-based formulation containing a surfactant.
-
Spray the plants uniformly using a laboratory sprayer. A control group should be sprayed with the formulation blank.
-
-
Data Collection and Analysis:
-
Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT).
-
At 21 DAT, harvest the above-ground biomass and measure the fresh weight.
-
Calculate the percentage of growth inhibition relative to the untreated control.
-
Determine the GR50 (Growth Reduction by 50%) value for each compound and weed species.
-
Signaling Pathway: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The diagram below illustrates the herbicidal mode of action targeting the pyrimidine biosynthesis pathway.
Caption: Herbicidal action via inhibition of DHODH in the pyrimidine biosynthesis pathway.
Experimental Workflow for Agrochemical Discovery
The following diagram outlines a typical workflow for the discovery and development of new pyrimidine-based agrochemicals, starting from the precursor 2-Hydroxypyrimidine hydrochloride.
Caption: A generalized workflow for the discovery of novel pyrimidine-based agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound-India Fine Chemicals [indiafinechemicals.com]
- 3. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Metal Complexation Studies with 2-Hydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and potential applications of metal complexes derived from 2-Hydroxypyrimidine hydrochloride. This document is intended to guide researchers in the synthesis, characterization, and evaluation of these compounds for potential therapeutic applications, particularly in the fields of antimicrobial and anticancer drug development. While specific quantitative data for this compound complexes are not extensively available in the literature, the protocols and data presentation formats are based on established studies of structurally similar hydroxypyridine and pyrimidine-based metal complexes.
Introduction: The Potential of this compound in Coordination Chemistry
2-Hydroxypyrimidine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal and materials science. As a ligand, this compound offers potential coordination sites for metal ions, primarily through its deprotonated hydroxyl group and one of the ring nitrogen atoms. The formation of stable metal complexes can significantly enhance the biological activity of the parent ligand, a strategy that has been successfully employed to develop novel therapeutic agents.[1][2] Chelation can increase the lipophilicity of the resulting complex, facilitating its transport across cell membranes and interaction with biological targets.[3]
Metal complexes of similar pyrimidine (B1678525) and hydroxypyridine-based ligands have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] This suggests that novel metal complexes of this compound could be promising candidates for further investigation in drug discovery programs.
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in a 2:1 ligand-to-metal molar ratio. The general procedure is outlined below, which can be adapted for various transition metal ions.
General Synthetic Protocol
A general method for the synthesis of transition metal complexes with this compound involves the following steps:
-
An aqueous or ethanolic solution of the desired metal salt (e.g., CuCl₂, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂) (1 mmol) is prepared.
-
A warmed ethanolic solution of this compound (2 mmol) is prepared separately.
-
The metal salt solution is added dropwise to the vigorously stirred ligand solution.
-
The pH of the reaction mixture is adjusted to a suitable range (often slightly basic) by the dropwise addition of a base such as 0.1N NH₄OH or an ethanolic solution of triethylamine (B128534) to facilitate deprotonation of the ligand.
-
The reaction mixture is then refluxed for several hours (typically 3-6 hours) with constant stirring.
-
The resulting precipitate is cooled to room temperature, filtered, washed with distilled water and ethanol, and finally dried in a vacuum desiccator over anhydrous CaCl₂.
Experimental Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of metal complexes with this compound.
Physicochemical Characterization
A thorough characterization of the synthesized metal complexes is crucial to confirm their formation, determine their structure, and assess their purity. The following techniques are commonly employed.
Spectroscopic Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the coordination sites of the ligand. The disappearance of the O-H stretching vibration from the free ligand and shifts in the C=N and C-O stretching vibrations in the complex's spectrum can confirm the coordination of the metal ion to the deprotonated hydroxyl group and a ring nitrogen atom.[6]
-
UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal complexes. The positions and intensities of the d-d transition bands can suggest whether the complex has an octahedral, tetrahedral, or square planar geometry.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for diamagnetic complexes (e.g., Zn(II)) to further confirm the structure of the ligand within the complex.
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. The decomposition pattern can also provide information about the stoichiometry of the complex.[7][8]
Other Characterization Methods
-
Elemental Analysis (CHN): Elemental analysis is used to determine the empirical formula of the synthesized complexes and to confirm their purity.
-
Molar Conductance Measurements: Molar conductance measurements in a suitable solvent (e.g., DMF or DMSO) can help to determine whether the complexes are electrolytic or non-electrolytic in nature.[6]
-
Magnetic Susceptibility Measurements: Magnetic susceptibility measurements at room temperature can be used to determine the magnetic moment of the complexes, which provides further insight into their geometry and the oxidation state of the central metal ion.[4]
Example Physicochemical Data for Analogous Metal Complexes
The following table summarizes typical physicochemical data for transition metal complexes with ligands structurally similar to 2-Hydroxypyrimidine.
| Complex (L = similar ligand) | Color | M.p. (°C) | Molar Cond. (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (B.M.) | Proposed Geometry |
| [Cu(L)₂] | Green | >300 | 10.5 | 1.85 | Octahedral |
| [Co(L)₂] | Brown | 280-282 | 12.3 | 4.98 | Octahedral |
| [Ni(L)₂] | Greenish-Blue | >300 | 11.8 | 3.15 | Octahedral |
| [Zn(L)₂] | White | 290-292 | 9.7 | Diamagnetic | Tetrahedral |
Note: The data presented in this table is illustrative and based on findings for structurally related hydroxypyridine-based metal complexes. Actual results for this compound complexes may vary.
Biological Evaluation
A primary application of these metal complexes is in the development of new therapeutic agents. The following protocols outline standard assays for evaluating their antimicrobial and cytotoxic activities.
Antimicrobial Activity Screening
The antimicrobial activity of the synthesized complexes can be screened against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare stock solutions of the test compounds (ligand and metal complexes) and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a suitable solvent like DMSO.
-
Dispense a specific volume of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the stock solutions of the test compounds and the standard drug in the microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Cytotoxic Activity (Anticancer) Screening
The in vitro cytotoxicity of the synthesized complexes can be evaluated against various cancer cell lines using the MTT assay.
-
Seed a known number of cells from a selected cancer cell line (e.g., MCF-7, HeLa, HCT-116) into the wells of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (ligand and metal complexes) and a standard anticancer drug (e.g., Cisplatin) and incubate for a further 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Example Biological Activity Data for Analogous Metal Complexes
The following tables present example data for the antimicrobial and cytotoxic activities of metal complexes with structurally similar ligands.
Table 1: Example of Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus | E. coli | C. albicans |
| Ligand | 125 | 250 | >250 |
| [Cu(L)₂] | 31.25 | 62.5 | 125 |
| [Co(L)₂] | 62.5 | 125 | 250 |
| [Ni(L)₂] | 62.5 | 125 | >250 |
| [Zn(L)₂] | 31.25 | 62.5 | 125 |
| Ciprofloxacin | 0.5 | 1 | - |
| Fluconazole | - | - | 8 |
Note: This data is illustrative and based on findings for structurally related hydroxypyridine-based metal complexes. Actual results for this compound complexes may vary.
Table 2: Example of Cytotoxicity (IC₅₀) in µM
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) |
| Ligand | >100 | >100 |
| [Cu(L)₂] | 15.2 | 20.5 |
| [Co(L)₂] | 25.8 | 32.1 |
| [Ni(L)₂] | 30.1 | 38.4 |
| [Zn(L)₂] | 18.6 | 25.3 |
| Cisplatin | 8.5 | 10.2 |
Note: This data is illustrative and based on findings for structurally related hydroxypyridine-based metal complexes. Actual results for this compound complexes may vary.
Experimental and Data Analysis Workflow
The overall process from synthesis to biological evaluation and data analysis is depicted in the following diagram.
References
- 1. Spectroscopic Behaviour of Copper(II) Complexes Containing 2-Hydroxyphenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. New Antimicrobial Strategies Based on Metal Complexes [mdpi.com]
- 5. Synthesis and characterization of transition metal complexes of 2-( salicylimino )-3-hydroxypyridine | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 8. Antibacterial Activity of Metal Complexes of Cu(II) and Ni(II) with the Ligand 2-(Phenylsubstituted) Benzimidazole [mdpi.com]
- 9. Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 2-Chloropyrimidine from 2-Hydroxypyrimidine Hydrochloride
Introduction
2-Chloropyrimidine (B141910) is a critical building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for nucleophilic substitution at the C2 position, enabling the introduction of various functional groups. The conversion of 2-hydroxypyrimidine (B189755) to 2-chloropyrimidine is a fundamental transformation. While traditional methods often employ a large excess of chlorinating agents like phosphorus oxychloride (POCl₃), modern protocols focus on more efficient, safer, and environmentally benign procedures suitable for large-scale synthesis.[1] This document provides a detailed protocol for the synthesis of 2-chloropyrimidine from 2-hydroxypyrimidine hydrochloride, emphasizing a solvent-free approach using an equimolar amount of phosphorus oxychloride.
Principle of the Method
The synthesis involves the direct chlorination of the hydroxyl group of 2-hydroxypyrimidine using a chlorinating agent. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is subsequently displaced by a chloride ion. The addition of a tertiary amine base, such as pyridine (B92270) or N,N-dimethylaniline, can accelerate the reaction.[3][4] Recent advancements have enabled this reaction to be performed under solvent-free conditions in a sealed reactor, which improves safety, reduces waste, and often leads to higher yields.[1][5][6]
Experimental Protocol: Solvent-Free Chlorination
This protocol is adapted from modern, large-scale procedures that prioritize efficiency and safety.[1][5][6]
Materials and Reagents
-
This compound (C₄H₅ClN₂O)
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (anhydrous)
-
Crushed Ice / Deionized Water
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Ethyl Acetate (B1210297) (or Diethyl Ether)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Isopentane (B150273) (for recrystallization)
Equipment
-
Teflon-lined stainless steel reactor (autoclave)
-
Heating mantle or oven with temperature control
-
Stir plate and magnetic stir bar
-
Large beaker (for quenching)
-
Separatory funnel
-
Rotary evaporator
-
Glass filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
-
pH meter or pH strips
-
Fume hood
Safety Precautions
-
Critical: This procedure must be performed in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water in an exothermic reaction.[1][3] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.
-
The quenching and neutralization steps are highly exothermic. Perform them slowly and with efficient cooling and stirring.
-
The sealed reactor will be under pressure at high temperatures. Ensure the reactor is in good condition and operated according to the manufacturer's instructions. Do not open the reactor until it has completely cooled to room temperature.
Procedure
-
Reactor Charging:
-
To a Teflon-lined stainless steel reactor, add this compound (1.0 eq).
-
In the fume hood, carefully add anhydrous pyridine (1.0 eq).
-
Slowly add phosphorus oxychloride (POCl₃) (1.0 eq per hydroxyl group).
-
-
Reaction:
-
Work-up and Quenching:
-
After 2 hours, turn off the heat and allow the reactor to cool completely to room temperature.
-
Once cooled, carefully open the reactor inside the fume hood.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.
-
-
Neutralization:
-
Extraction:
-
Transfer the neutralized aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).[2]
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude 2-chloropyrimidine.
-
-
Purification:
Data Presentation
The following table summarizes typical quantitative data and compares different chlorination methodologies.
| Parameter | Traditional Method (Excess POCl₃) | Solvent-Free Method (Equimolar POCl₃) | Reference |
| Starting Material | 2-Hydroxypyrimidine | This compound | N/A |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Phosphorus Oxychloride (POCl₃) | [1][2] |
| Stoichiometry | POCl₃ used as both reagent and solvent (large excess) | 1.0 equivalent POCl₃ per -OH group | [1][5] |
| Base/Additive | Often N,N-dimethylaniline | Pyridine (1.0 equivalent) | [4][5] |
| Temperature | Reflux (approx. 105 °C) | 140–160 °C (Sealed Reactor) | [1][3] |
| Reaction Time | Several hours | 2 hours | [5] |
| Typical Yield | Variable, often moderate | High (often >85%) | [5][6] |
| Work-up | Quenching of large excess POCl₃ | Simpler quenching, less exotherm | [1] |
| Purity (after purification) | >98% | >98% | [5] |
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of 2-chloropyrimidine using the described solvent-free protocol.
Caption: Workflow for the solvent-free synthesis of 2-chloropyrimidine.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. EP0747364A2 - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxypyrimidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydroxypyrimidine (B189755) hydrochloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common and effective method for synthesizing 2-Hydroxypyrimidine hydrochloride?
A1: A widely cited method involves the acid-catalyzed condensation of a malondialdehyde precursor, such as 1,1,3,3-tetramethoxypropane (B13500) or 1,1,3,3-tetraethoxypropane, with urea (B33335).[1][2] This reaction cyclizes the reactants to form the 2-hydroxypyrimidine ring, which is then isolated as its hydrochloride salt. A reported yield for this type of synthesis is approximately 71%.[1]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yield is a frequent issue that can arise from several factors. Here are the primary causes and their solutions:
-
Purity of Starting Materials: Impurities in either the urea or the 1,1,3,3-tetraalkoxypropane can lead to a variety of side reactions, hindering the formation of the desired product.[3] Ensure you are using high-purity reagents (>98%).[3]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction's progress using an appropriate analytical method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Consider increasing the reaction time or moderately adjusting the temperature.
-
Suboptimal pH: The condensation reaction is typically acid-catalyzed. The concentration and type of acid (e.g., hydrochloric acid) are critical. An incorrect pH can slow down the desired reaction or promote side reactions.
-
Product Loss During Workup: The product may be lost during the isolation and purification phases, especially if it has some solubility in the washing solvents. Optimize the workup procedure by carefully selecting solvents and minimizing the volume used for washing.
-
Product Decomposition: The desired product or starting material might decompose under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times.[4]
Q3: I'm observing significant byproduct formation, including dark, tarry materials. How can this be addressed?
A3: The formation of dark, tarry materials often indicates polymerization or self-condensation of the aldehyde precursor under the reaction conditions.[5]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes minimize the rate of these side reactions relative to the desired cyclization.[5]
-
Order of Addition: Adding the reagents in a specific order, or more slowly, can help control the reaction and prevent localized high concentrations that may lead to byproduct formation.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.[5]
Q4: What are the best practices for isolating and purifying this compound?
A4: Proper isolation and purification are critical for achieving high purity and good yield.
-
Crystallization: The hydrochloride salt is typically a crystalline solid.[6] The crude product can often be purified by recrystallization from an appropriate solvent system.
-
Washing: After filtration, wash the solid product with a cold, dry, non-polar solvent (like acetone (B3395972) or ether) to remove residual starting materials and soluble impurities without dissolving a significant amount of the product.[4]
-
Drying: Ensure the final product is thoroughly dried under a vacuum to remove all traces of solvent. This compound can be hygroscopic, so proper storage is essential.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Purity of starting materials is low. | Use reagents with >98% purity, verified by CoA or internal analysis.[3] |
| Reaction is incomplete. | Monitor reaction progress via TLC/LC-MS. If starting material remains, increase reaction time or temperature moderately.[4] | |
| Side reactions are consuming reagents. | Optimize reaction temperature and reagent addition rate to minimize polymerization or self-condensation.[5] | |
| Dark/Tarry Product | Polymerization of the aldehyde precursor. | Lower the reaction temperature. Ensure efficient stirring. Consider running the reaction under an inert atmosphere.[5] |
| Impurities in starting materials. | Use higher purity reagents. | |
| Difficulty in Product Isolation | Product is soluble in the workup/washing solvent. | Cool the reaction mixture thoroughly before filtration. Use a minimal amount of cold, dry solvent for washing the filtered solid. |
| Product precipitates as an oil or gum. | Ensure the pH is correct for salt formation. Try triturating the residue with a non-polar solvent to induce crystallization.[4] | |
| Final Product is Impure | Incomplete removal of starting materials or byproducts. | Purify the crude product by recrystallization. Ensure the chosen solvent effectively dissolves impurities while having low solubility for the product at cold temperatures. |
| Trapped solvent in the final product. | Dry the product thoroughly under vacuum, potentially at a slightly elevated temperature if the product is stable. |
Experimental Protocols
Key Experiment: Synthesis from 1,1,3,3-Tetramethoxypropane and Urea
This protocol is a representative procedure based on common synthetic routes.[1][2] Optimization may be necessary to achieve the best results.
Materials:
-
1,1,3,3-Tetramethoxypropane
-
Urea
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Diethyl Ether or Acetone (for washing)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea in ethanol.
-
Add concentrated hydrochloric acid to the solution to act as a catalyst.
-
Slowly add 1,1,3,3-tetramethoxypropane to the stirred solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature, and then further cool in an ice bath to promote precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold, dry diethyl ether or acetone to remove soluble impurities.
-
Dry the purified this compound under vacuum to obtain the final product.
Data Presentation
Table 1: Factors Influencing Reaction Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Reagent Purity | < 95% | Decrease | Impurities can cause side reactions, consuming reagents and complicating purification.[3] |
| > 98% | Increase | Minimizes side reactions, leading to a cleaner reaction and higher conversion to the desired product.[3] | |
| Reaction Temperature | Too Low | Decrease | The reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe. |
| Optimal (e.g., Reflux) | Maximize | Provides sufficient energy for the reaction to proceed at a reasonable rate. | |
| Too High | Decrease | Can promote the decomposition of reactants/products or increase the rate of side reactions like polymerization.[4][5] | |
| Reaction Time | Insufficient | Decrease | The reaction may not reach completion, leaving unreacted starting materials.[4] |
| Excessive | Decrease | May lead to the degradation of the product, especially under harsh conditions.[4] |
Visualizations
Caption: A general workflow for the synthesis and purification of 2-Hydroxypyrimidine HCl.
Caption: A logical workflow for troubleshooting common issues leading to low reaction yields.
References
Troubleshooting guide for reactions involving 2-Hydroxypyrimidine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2-Hydroxypyrimidine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the key stability and storage considerations for this compound?
This compound is a hygroscopic, light-yellow crystalline solid that is stable under recommended storage conditions.[1][2] To ensure its integrity, it should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[1]
Q2: I am having trouble dissolving this compound. What solvents are recommended?
| Solvent | Qualitative Solubility | Notes |
| Water | Soluble | Freely soluble.[3] |
| Methanol (MeOH) | Soluble | |
| Ethanol (EtOH) | Sparingly Soluble | |
| N,N-Dimethylformamide (DMF) | Soluble | Often used as a solvent for reactions. |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | A good solvent for many polar compounds. |
| Acetonitrile (MeCN) | Sparingly Soluble | May require heating. |
| Tetrahydrofuran (THF) | Sparingly to Insoluble | Often used in reactions with a suitable base. |
Q3: My reaction is giving a low yield. What are the common causes?
Low yields in reactions with this compound can stem from several factors. A primary consideration is the purity and stability of the starting material; ensure it has been stored correctly to prevent degradation. Other common issues include incomplete reactions due to insufficient activation, suboptimal temperature, or poor solubility of reactants. Additionally, side reactions such as hydrolysis can consume the starting material and reduce the yield of the desired product. Careful monitoring of the reaction progress by TLC or LC-MS is crucial to identify the optimal reaction time and prevent product degradation.
Q4: I am observing multiple products in my alkylation reaction. How can I control the regioselectivity between N-alkylation and O-alkylation?
A significant challenge in reactions with 2-Hydroxypyrimidine is controlling the regioselectivity of alkylation. The molecule exists in tautomeric forms (the keto-amide and the enol-imine), leading to potential N-alkylation and O-alkylation products. The ratio of these products is influenced by several factors:
-
Base: The choice of base is critical. Stronger bases may favor O-alkylation, while milder bases might lead to preferential N-alkylation.
-
Solvent: The polarity of the solvent can influence which tautomer is more prevalent and the nucleophilicity of the nitrogen versus the oxygen atom. Non-polar solvents may favor N-alkylation.
-
Temperature: Lower reaction temperatures often favor the kinetic product, which can be the N-alkylated compound.
-
Electrophile: The nature of the alkylating agent can also influence the site of attack.
To favor N-alkylation, consider using a milder base in a less polar solvent at a lower temperature. Conversely, for O-alkylation, a stronger base in a polar aprotic solvent might be more effective.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive starting material due to moisture. | Use freshly opened or properly stored this compound. |
| Insufficient base to neutralize the hydrochloride and deprotonate the pyrimidine. | Use at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N). For N-alkylation, 2-3 equivalents may be necessary. | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction by TLC or LC-MS. | |
| Poor solubility of reactants. | Consider a different solvent or a solvent mixture to improve solubility. | |
| Formation of Side Products | Hydrolysis of starting material or product. | Ensure anhydrous conditions by using dry solvents and reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| O-alkylation as a side product in N-alkylation reactions. | Use a milder base and a less polar solvent. Consider running the reaction at a lower temperature. | |
| Over-alkylation (dialkylation). | Use a stoichiometric amount of the alkylating agent or a large excess of the pyrimidine. | |
| Difficult Purification | Product is contaminated with starting material. | Optimize the reaction to go to completion. Consider a different purification method such as preparative HPLC. |
| Product is difficult to crystallize. | Try a different recrystallization solvent or solvent system. Use of an anti-solvent can sometimes induce crystallization. |
Experimental Protocols
Representative Protocol for N-Alkylation
This protocol provides a general procedure for the N-alkylation of this compound. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DMF.
-
Stir the suspension and add potassium carbonate (2.5 eq).
-
To the stirred suspension, add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the desired N-alkylated pyrimidine.
Visualizing Troubleshooting Workflows
Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Controlling N- vs. O-Alkylation Regioselectivity
Caption: Factors influencing N- vs. O-alkylation selectivity.
References
Managing the hygroscopic nature of 2-Hydroxypyrimidine hydrochloride in experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 2-Hydroxypyrimidine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is a light yellow to beige crystalline solid used as a chemical intermediate in the synthesis of various compounds, including pharmaceuticals.[1][2] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to inaccuracies in weighing, altered reactivity, and potential degradation of the compound, ultimately affecting experimental reproducibility and yield.
Q2: How should I properly store this compound?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like nitrogen or argon.[3] For long-term storage, refrigeration (2-8°C) is often recommended.
Q3: I've noticed my this compound has become clumpy. Can I still use it?
A3: Clumping is a visual indicator of moisture absorption. While the compound may still be usable, the exact concentration of the active molecule is no longer known due to the presence of water. This will lead to inaccuracies in stoichiometry. For precise experiments, it is recommended to use a fresh, dry sample. If this is not possible, drying the material under high vacuum may be an option, but this may not remove all bound water.
Q4: What are the immediate signs that moisture has affected my experiment?
A4: Signs of moisture contamination can include the solid reagent appearing clumpy or "melted," difficulty in achieving complete dissolution in non-aqueous solvents, and inconsistent reaction outcomes such as lower yields or the formation of unexpected byproducts.
Troubleshooting Guides
Issue 1: Inaccurate Weighing of this compound
Symptoms:
-
The mass of the compound on the analytical balance continuously increases during weighing.
-
The solid appears "wet" or "melts" on the weigh paper or boat.[3]
-
Difficulty in transferring the entire weighed amount due to stickiness.
Possible Causes:
-
Prolonged exposure to ambient air during weighing.
-
High humidity in the laboratory environment.
Solutions:
| Solution ID | Description | Best Practices |
| TS-W-01 | Minimize Exposure Time | Have all necessary equipment ready before opening the container. Weigh the compound as quickly as possible. |
| TS-W-02 | Use a Controlled Environment | If available, use a glovebox with a dry, inert atmosphere for weighing.[3] This is the most reliable method. |
| TS-W-03 | Weighing by Difference | Tare the sealed container with the compound. Quickly dispense an approximate amount into the reaction vessel and reseal the container. Weigh the container again. The difference in mass is the amount of compound transferred. |
| TS-W-04 | Prepare a Stock Solution | For less sensitive reactions, consider dissolving the entire contents of a new bottle in a known volume of a suitable anhydrous solvent to create a stock solution of a known concentration. This avoids repeated opening of the solid's container. |
Issue 2: Inconsistent Reaction Yields or Failure
Symptoms:
-
Lower than expected yield of the desired product.
-
Complete failure of the reaction.
-
Formation of unknown byproducts detected by TLC, HPLC, or NMR.
Possible Causes:
-
Inaccurate molar ratio of reactants due to unaccounted-for water in the this compound.
-
Hydrolysis of the starting material or reactive intermediates.
-
Inhibition of the catalyst by water.
Solutions:
| Solution ID | Description | Experimental Protocol Adjustment |
| TS-R-01 | Dry the Compound Before Use | If feasible for the specific compound and reaction, dry the this compound in a vacuum oven or under high vacuum prior to use. Note that this may not remove all lattice water. |
| TS-R-02 | Use Anhydrous Solvents and Reagents | Ensure all solvents and other reagents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, use of molecular sieves). |
| TS-R-03 | Perform a Water Content Analysis | Determine the water content of your batch of this compound using Karl Fischer titration.[4] Adjust the mass of the reagent used in your reaction to account for the water content, ensuring the correct molar quantity of the active compound. |
| TS-R-04 | Run Reaction Under Inert Atmosphere | Assemble the reaction apparatus and flush with an inert gas (nitrogen or argon) to displace air and moisture before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction. |
Quantitative Data Summary
| Parameter | Condition | Expected Observation for a Hygroscopic Substance |
| Mass Change | Exposure to ambient humidity | Gradual to rapid increase in mass over time. |
| Physical Appearance | Prolonged exposure to humidity | Change from a free-flowing powder to a clumpy or deliquescent state. |
| Water Content (Karl Fischer) | After exposure to humidity | Increased percentage of water by weight. |
Experimental Protocols
Protocol: General Procedure for N-Arylation of this compound (Buchwald-Hartwig Amination)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or toluene)
Procedure:
-
Preparation of Reaction Vessel: In a glovebox, add the this compound, aryl halide, palladium catalyst, ligand, and base to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent to the Schlenk flask via syringe.
-
Reaction Setup: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of inert gas (argon or nitrogen).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: A logical workflow for troubleshooting failed reactions involving this compound.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. This compound|lookchem [lookchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Hydroxypyrimidine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Hydroxypyrimidine hydrochloride. The following sections offer frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main challenges in purifying this compound stem from its high polarity, tautomeric nature, and potential for thermal instability. Its high polarity makes it highly soluble in aqueous solutions and sparingly soluble in many common organic solvents, which can complicate extractive and chromatographic purification. The tautomeric equilibrium between the hydroxy and lactam forms can also influence its reactivity and chromatographic behavior.
Q2: What are the most common purification techniques for this compound?
The most common and effective purification techniques for this compound are recrystallization and column chromatography. Due to its polar nature, reverse-phase chromatography can also be a viable option. The choice of technique depends on the nature and quantity of the impurities present.
Q3: What information is critical to have before starting the purification of this compound?
Before beginning purification, it is essential to have information on the potential impurities from the synthetic route, as well as the physicochemical properties of this compound. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂O | [1][2] |
| Molecular Weight | 132.55 g/mol | [1][2] |
| Appearance | Light yellow to beige crystalline solid | [1][3] |
| Melting Point | 200-205 °C (decomposes) | [1][2][3][4] |
| pKa (of 2-Hydroxypyrimidine) | pK₁: 2.24, pK₂: 9.17 | [5] |
| logP (at pH 5.6-6.5) | -1.61 | [3][4] |
| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (B129727). | [1][4] |
Q4: How can I monitor the purity of this compound during purification?
Purity can be monitored using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a polar stationary phase (like silica (B1680970) gel) and a moderately polar mobile phase are typically used. For HPLC, a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) is a good starting point.
Troubleshooting Guides
Recrystallization Issues
| Problem | Probable Cause | Suggested Solution |
| Compound does not dissolve in the chosen solvent, even at elevated temperatures. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For this compound, consider mixtures of alcohols (methanol, ethanol) with water. |
| Compound "oils out" instead of crystallizing upon cooling. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities. | Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization. Ensure the initial purity is not too low before attempting recrystallization. |
| No crystals form upon cooling. | The solution is not saturated, or crystallization requires nucleation. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure product. |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Probable Cause | Suggested Solution |
| Compound does not move from the baseline on a silica gel column. | The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For this compound, a gradient elution starting with a less polar solvent (e.g., ethyl acetate) and gradually adding a more polar solvent (e.g., methanol) is recommended. Adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase can sometimes improve elution. |
| Poor separation of the product from impurities. | The chosen solvent system has insufficient resolving power. The column is overloaded. | Perform a thorough TLC analysis to find an optimal solvent system that provides good separation (Rf values between 0.2 and 0.5). Reduce the amount of crude material loaded onto the column. |
| Product elutes as a broad band. | The compound is interacting too strongly with the stationary phase. The column was not packed properly. | Consider using a different stationary phase, such as alumina (B75360) or reverse-phase silica (C18). Ensure the column is packed uniformly without any air bubbles. |
| Product appears to be degrading on the column. | This compound may be sensitive to the acidic nature of silica gel. | Neutralize the silica gel by pre-treating it with a solution containing a small amount of a volatile base like triethylamine (B128534) before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various polar solvents (e.g., methanol, ethanol, isopropanol, water, and mixtures thereof) to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol (Normal Phase)
-
TLC Analysis: Develop a suitable mobile phase using TLC on silica gel plates. A good starting point for this compound is a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and methanol. The ideal solvent system should give the product an Rf value of ~0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compound and any impurities.
-
Fraction Collection: Collect fractions of the eluate and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow from synthesis to purification.
Caption: Troubleshooting decision tree for purification.
References
Identifying and minimizing side products in 2-Hydroxypyrimidine hydrochloride reactions
Welcome to the technical support center for reactions involving 2-hydroxypyrimidine (B189755) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to identify and minimize common side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving 2-hydroxypyrimidine hydrochloride?
A1: The most prevalent reaction is the conversion of this compound to 2-chloropyrimidine (B141910) using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This is a crucial step in the synthesis of many pharmaceutical intermediates. Other notable reactions include nucleophilic substitution to introduce different functional groups, such as amines, and cross-coupling reactions like the Suzuki-Miyaura coupling.
Q2: What are the primary side products I should be aware of when working with this compound?
A2: In the chlorination reaction to form 2-chloropyrimidine, the main side products are typically over-chlorinated pyrimidines (e.g., 2,4-dichloropyrimidine (B19661) if the substrate has another hydroxyl group) and the hydrolysis of the product back to 2-hydroxypyrimidine.[1] In nucleophilic substitution reactions, common side products can arise from competing reactions, such as elimination, or from the reaction of the nucleophile at other sites on the pyrimidine (B1678525) ring if other leaving groups are present. For Suzuki-Miyaura coupling, potential side reactions include homocoupling of the boronic acid and dehalogenation of the starting material.[2][3]
Q3: How can I detect and quantify the main product and side products in my reaction mixture?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the purity assessment of synthesized pyrimidine compounds, offering high resolution, sensitivity, and accuracy.[4] Reversed-phase HPLC with a C8 or C18 column and a UV detector is commonly employed to separate and quantify the desired product and various impurities. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification of the side products.
Troubleshooting Guides
Issue 1: Formation of Over-chlorinated Side Products in the Synthesis of 2-Chloropyrimidine
Symptoms:
-
Multiple spots on Thin Layer Chromatography (TLC) analysis.
-
Mass spectrometry data indicates the presence of dichlorinated or other polychlorinated pyrimidine species.
-
Lower than expected yield of the desired 2-chloropyrimidine.
Root Causes and Solutions:
| Cause | Recommended Solution |
| Excess Chlorinating Agent | Carefully control the stoichiometry of the chlorinating agent (e.g., POCl₃). Use a molar equivalent or a slight excess of the chlorinating agent per hydroxyl group to be replaced. A large excess of POCl₃ can act as both reagent and solvent, increasing the likelihood of over-chlorination.[1] |
| High Reaction Temperature | Lower the reaction temperature. High temperatures can provide the activation energy for further chlorination. Monitor the reaction progress closely by TLC or HPLC to determine the optimal temperature that favors the formation of the desired monochlorinated product without driving the reaction towards over-chlorination.[1][5] |
| Prolonged Reaction Time | Optimize the reaction time. Once the starting material is consumed (as indicated by TLC or HPLC), the reaction should be quenched to prevent the desired product from converting into over-chlorinated byproducts.[1] |
Experimental Protocol: Minimized Over-chlorination in 2-Chloropyrimidine Synthesis
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) (1.1 equivalents)
-
N,N-Dimethylaniline (catalytic amount)
-
Toluene (anhydrous)
-
Ice-cold saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to 80°C with stirring.
-
Add phosphorus oxychloride (1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
Maintain the reaction temperature at 80-90°C and monitor the progress by TLC every hour.
-
Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it into a beaker containing ice-cold saturated sodium bicarbonate solution with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Issue 2: Hydrolysis of 2-Chloropyrimidine Back to 2-Hydroxypyrimidine
Symptoms:
-
Presence of the starting material or 2-hydroxypyrimidine in the final product, confirmed by TLC, HPLC, or NMR.
-
Reduced yield of 2-chloropyrimidine.
Root Causes and Solutions:
| Cause | Recommended Solution |
| Moisture Contamination | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will help to exclude atmospheric moisture.[1] |
| Inadequate Work-up | During the work-up, the acidic reaction mixture should be quenched promptly and neutralized to prevent acid-catalyzed hydrolysis of the 2-chloropyrimidine product. Pouring the reaction mixture onto ice and immediately neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution) is a common and effective strategy.[6] Care must be taken to keep the temperature low during neutralization to minimize product decomposition.[6] |
| Incomplete Reaction | If the reaction has not gone to completion, unreacted this compound will be present. Ensure sufficient reaction time and temperature to drive the reaction to completion. The use of a catalyst, such as N,N-dimethylaniline, can help to increase the reaction rate. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Chloropyrimidine and Formation of Side Products (Illustrative Data)
| Entry | POCl₃ (Equivalents) | Temperature (°C) | Time (h) | 2-Chloropyrimidine Yield (%) | Dichloropyrimidine Yield (%) | 2-Hydroxypyrimidine (%) |
| 1 | 1.1 | 80 | 4 | 85 | < 2 | 5 |
| 2 | 1.1 | 110 | 4 | 75 | 10 | 3 |
| 3 | 2.0 | 80 | 4 | 60 | 25 | 2 |
| 4 | 1.1 | 80 | 8 | 82 | 5 | 4 |
| 5 | 1.0 (with Pyridine) | 100 | 6 | 90 | < 1 | 3 |
Note: This table presents illustrative data based on typical reaction outcomes. Actual results may vary depending on the specific substrate and experimental setup.
Visualizations
Diagram 1: General Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for diagnosing and resolving common side product issues in reactions involving this compound.
Diagram 2: Key Factors Influencing Side Product Formation
Caption: A diagram illustrating the key experimental parameters that can be adjusted to control the formation of common side products.
References
Technical Support Center: Optimization of Reaction Conditions for 2-Hydroxypyrimidine Hydrochloride Coupling
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful optimization of coupling reactions involving 2-hydroxypyrimidine (B189755) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for 2-hydroxypyrimidine hydrochloride?
A1: The most prevalent and versatile coupling reactions for this compound and its derivatives are palladium-catalyzed cross-coupling reactions. These include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon (C-C) bonds, typically with boronic acids.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen (C-N) bonds with various amines.[1][2]
Q2: Does the tautomeric form of 2-hydroxypyrimidine affect its reactivity?
A2: Yes, 2-hydroxypyrimidine exists in equilibrium with its tautomer, 2(1H)-pyrimidinone. The predominant tautomer can influence the reaction pathway and site of reactivity. It is crucial to consider this equilibrium when selecting reaction conditions, as the pyrimidinone form may present different electronic and steric properties.
Q3: Why is the choice of ligand so critical for these coupling reactions?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[3] For challenging substrates like pyrimidines, bulky and electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) are often required to promote the formation of a highly reactive catalyst and prevent catalyst deactivation.[3]
Q4: What are the key safety considerations when working with this compound?
A4: this compound may cause skin, eye, and respiratory irritation. It is essential to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Always consult the Safety Data Sheet (SDS) before use.[4][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The active catalytic species is typically Pd(0). Ensure your palladium source is effectively reduced to Pd(0) in situ or use a pre-formed Pd(0) catalyst. The presence of palladium black can indicate catalyst decomposition.[6] |
| Inappropriate Ligand | Standard ligands like PPh₃ may be ineffective. Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3] |
| Suboptimal Base | The base is crucial for the reaction. A weak base may not be sufficient. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, or NaOt-Bu.[6] |
| Poor Solvent Choice | Reagents must be soluble for the reaction to proceed. Consider solvent systems like dioxane/water, toluene (B28343), or DMF that can aid solubility.[6] |
| Incorrect Temperature | Reactions are typically run at elevated temperatures (80-120 °C).[6] A temperature screen can help determine the optimal condition for your specific substrates. |
| Catalyst Inhibition | The nitrogen atoms in the pyrimidine (B1678525) ring can coordinate to the palladium catalyst, leading to deactivation.[3] Using bulky ligands can help mitigate this issue. |
Issue 2: Multiple Spots on TLC/LC-MS (Side Products)
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction can consume the boronic acid. To minimize this, try slow addition of the boronic acid to the reaction mixture or use a slight excess of the boronic acid.[3][6] |
| Protodeboronation (Suzuki) | The C-B bond of the boronic acid can be cleaved by water and a strong base. Running the reaction under anhydrous conditions can help, though some water is often necessary for certain bases to be effective.[3] |
| Hydrolysis of Starting Material | If your coupling partner or the pyrimidine itself is sensitive to water, ensure you are using anhydrous solvents and reagents. |
| Competing SNAr Reaction | Depending on the substrate and conditions, a direct nucleophilic aromatic substitution (SNAr) may compete with the palladium-catalyzed pathway. Adjusting the base and temperature can help favor the desired reaction. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2-5 mol%) and the ligand (if not using a precatalyst).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the crude product by column chromatography.[6]
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., NaOt-Bu, 1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the reaction vessel and stir at the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the crude product by column chromatography.[6]
Data Presentation
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates. |
| Ligand Loading | 1.2-2.4 equivalents relative to Pd | For bulky phosphine ligands. |
| Boronic Acid | 1.1-2.0 equivalents | A slight excess is common to drive the reaction to completion. |
| Base | 2.0-3.0 equivalents | Cs₂CO₃ and K₃PO₄ are commonly used. |
| Temperature | 80-120 °C | Substrate dependent; optimization may be required. |
| Concentration | 0.1-1.0 M |
Table 2: Common Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1-4 mol% | Precatalysts often allow for lower loadings. |
| Ligand Loading | 1.2-2.4 equivalents relative to Pd | Crucial for catalyst stability and activity. |
| Amine | 1.0-1.5 equivalents | |
| Base | 1.1-2.0 equivalents | Strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. |
| Temperature | 80-110 °C | Lower temperatures may be possible with highly active catalysts. |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are critical. |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low-yielding coupling reactions.
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling.
References
Stability issues of 2-Hydroxypyrimidine hydrochloride in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Hydroxypyrimidine hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its solutions?
A1: For solid this compound, it is recommended to store it in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] The compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and weighing accuracy.[2]
For solutions, short-term storage (days) at 2-8°C is advisable. For long-term storage (weeks to months), aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation. Avoid repeated freeze-thaw cycles.
Q2: What solvents are suitable for dissolving this compound?
A2: this compound has slight solubility in dimethyl sulfoxide (B87167) (DMSO) and methanol, and it is almost transparent in water.[3] The choice of solvent may impact the stability of the compound. For biological assays, DMSO is a common solvent; however, the stability of pyrimidine (B1678525) derivatives in DMSO can be a concern, and using anhydrous DMSO is recommended.
Q3: I observed a change in the color of my this compound solution. What could be the cause?
A3: A color change in your solution could indicate chemical degradation. Pyrimidine derivatives can be susceptible to oxidation, which may lead to the formation of colored byproducts. This can be accelerated by exposure to light, elevated temperatures, or the presence of impurities in the solvent.
Q4: My experimental results are inconsistent when using a stock solution of this compound. What are the potential stability-related issues?
A4: Inconsistent results can often be attributed to the degradation of the compound in your stock solution. Factors that can contribute to this include:
-
Hydrolysis: The compound may react with water, especially at neutral or alkaline pH.
-
Photodegradation: Exposure to UV or ambient light can cause degradation.
-
Oxidation: Dissolved oxygen in the solvent can lead to oxidative degradation.
-
Temperature: Higher temperatures will accelerate the rate of degradation.
-
Solvent Quality: The presence of water or other impurities in the solvent (e.g., DMSO) can promote degradation.
It is crucial to prepare fresh solutions when possible and to properly store stock solutions to ensure the consistency of your results.
Troubleshooting Guide
This guide addresses specific stability issues you might encounter with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous buffer | The compound may have limited solubility in the buffer, especially if the pH is near its pKa. The hydrochloride salt is more soluble in acidic conditions. | - Ensure the buffer pH is acidic. - Prepare a concentrated stock in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. - Perform a solubility test to determine the maximum soluble concentration in your specific buffer. |
| Loss of biological activity over time | The compound is degrading in the solution. | - Prepare fresh solutions before each experiment. - Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping containers in aluminum foil. - Consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Appearance of new peaks in HPLC analysis | These new peaks are likely degradation products. | - Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. - Compare the chromatograms of fresh and aged solutions to monitor the extent of degradation. |
| Discoloration of the solution | Formation of colored degradation products due to oxidation or other degradation pathways. | - Use high-purity, anhydrous solvents. - Degas solvents to remove dissolved oxygen. - Store solutions protected from light and at low temperatures. |
Quantitative Stability Data (Illustrative)
Due to the limited publicly available stability data for this compound, the following tables provide illustrative data based on the expected behavior of similar pyrimidine derivatives. This data should be used as a general guideline, and it is highly recommended to perform in-house stability studies for your specific experimental conditions.
Table 1: Illustrative Half-life (t½) of this compound in Various Solvents at 25°C
| Solvent | pH | Estimated Half-life (t½) |
| 0.1 M HCl | 1.0 | > 30 days |
| Phosphate Buffered Saline (PBS) | 7.4 | ~ 5-7 days |
| 0.1 M NaOH | 13.0 | < 24 hours |
| DMSO (anhydrous) | N/A | > 14 days (in dark) |
| Methanol | N/A | ~ 10-14 days (in dark) |
Table 2: Illustrative Effect of Temperature on Stability in Aqueous Buffer (pH 7.4)
| Temperature | Estimated % Degradation after 48 hours |
| 4°C | < 5% |
| 25°C (Room Temperature) | 10-15% |
| 37°C | 20-30% |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a specific solvent system over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the desired solvent (e.g., water, PBS, DMSO) to a final concentration of 1 mg/mL.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into a calibrated HPLC system with a UV detector. A reverse-phase C18 column is often suitable for this type of compound.
-
Record the peak area of the parent compound. This will serve as the 100% reference point.
-
-
Incubation:
-
Store the remaining stock solution under the desired storage conditions (e.g., 4°C, 25°C, 37°C). Protect the solution from light if photostability is not the variable being tested.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24, 48, 72 hours, 1 week), withdraw an aliquot of the stock solution.
-
Dilute and analyze by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial (time zero) peak area.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Visualizations
Caption: Experimental workflow for stability testing.
Caption: Potential degradation pathways.
References
Preventing degradation of 2-Hydroxypyrimidine hydrochloride during storage
This technical support center provides guidance on the proper storage and handling of 2-Hydroxypyrimidine hydrochloride to prevent its degradation. The following information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a dry, cool, and well-ventilated place.[1] The container should be tightly sealed to protect the compound from moisture, as it is hygroscopic.[2] For optimal preservation, storage at refrigerated temperatures (2-8°C) is recommended. Always refer to the manufacturer's specific storage instructions.
Q2: What are the main factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are exposure to moisture, high temperatures, light, and incompatible substances such as strong oxidizing agents.[1] Given its hygroscopic nature, moisture absorption is a key concern that can initiate hydrolytic degradation.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively available, many heterocyclic compounds, including pyrimidine (B1678525) derivatives, can be susceptible to photodegradation.[3][4] Therefore, it is a standard precautionary measure to store the compound in a light-protected environment, such as in an amber vial or a dark cabinet.
Q4: What are the signs of degradation of this compound?
A4: Physical signs of degradation can include a change in color from its typical light yellow to beige crystalline solid appearance, clumping due to moisture absorption, or a noticeable change in odor. For a definitive assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to detect the presence of degradation products.
Q5: How should I handle this compound to minimize degradation?
A5: Handle the compound in a controlled environment with low humidity. Use personal protective equipment, including gloves and safety glasses.[1] When preparing solutions, it is advisable to use anhydrous solvents and to prepare them fresh for each experiment to avoid degradation in solution. If a stock solution must be stored, it should be kept at a low temperature and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, texture) | Exposure to moisture, light, or high temperatures. | Do not use the compound if significant changes are observed. Re-order a fresh batch and review your storage and handling procedures to ensure they align with the recommended guidelines. |
| Inconsistent or unexpected experimental results | Degradation of the compound leading to lower potency or the presence of interfering substances. | Verify the purity of your this compound using a suitable analytical method like HPLC. If degradation is confirmed, obtain a new lot of the compound. Ensure that solutions are freshly prepared before use. |
| Difficulty in dissolving the compound | The compound may have absorbed moisture, leading to clumping. | Ensure the compound is stored in a desiccator. If clumping is observed, gently break up the aggregates in a dry environment before weighing and dissolution. |
| Presence of additional peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products due to hydrolysis, oxidation, or photolysis. | Conduct forced degradation studies (see Experimental Protocols section) to identify potential degradation products. Develop and validate a stability-indicating analytical method to separate and quantify the active compound from its degradants. |
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, based on the chemical structure and general knowledge of pyrimidine derivatives, the following pathways are plausible:
-
Hydrolysis: As a hygroscopic salt, the compound is susceptible to hydrolysis, which could potentially lead to the opening of the pyrimidine ring or other transformations.
-
Oxidation: In the presence of oxidizing agents or atmospheric oxygen, particularly under harsh conditions, the pyrimidine ring can undergo oxidation.[5]
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.[4]
-
Thermal Degradation: At elevated temperatures, the compound may decompose. The melting point is reported to be between 200-205°C with decomposition.[6][7]
Below is a conceptual diagram illustrating the factors that can lead to the degradation of this compound.
Caption: Factors contributing to the degradation of this compound.
Experimental Protocols
To assess the stability of this compound and identify potential degradation products, forced degradation studies can be performed. These studies expose the compound to stress conditions that are more severe than accelerated stability testing.
1. General Solution Preparation
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a mixture) at a known concentration (e.g., 1 mg/mL).
2. Forced Degradation Conditions
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N hydrochloric acid.
-
Incubate the solution at 60°C for 24-48 hours.
-
At specified time points, withdraw samples, neutralize with an appropriate amount of 1N sodium hydroxide, and dilute with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1N sodium hydroxide.
-
Incubate the solution at 60°C for 24-48 hours.
-
At specified time points, withdraw samples, neutralize with an appropriate amount of 1N hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for 24-48 hours.
-
At specified time points, withdraw samples and dilute with the mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 70°C for up to one month.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for analysis.
-
-
Photodegradation (Solid and Solution State):
-
Expose both the solid compound and a solution of the compound to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter, as recommended by ICH guidelines.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At specified time points, analyze the samples.
-
The following diagram outlines a general workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
3. Analytical Method
A stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, should be developed and validated. This method must be able to separate the intact this compound from all potential degradation products.
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Cool (2-8°C) or as specified by the manufacturer. Some sources suggest storage below +30°C.[8] | To slow down potential thermal degradation. |
| Humidity | Dry environment; store in a tightly sealed container, preferably in a desiccator. | The compound is hygroscopic and susceptible to hydrolysis.[2] |
| Light | Protect from light; store in an amber vial or in the dark. | To prevent potential photodegradation. |
| Atmosphere | A well-ventilated area. | General safety and handling recommendation.[1] |
| Incompatibilities | Store away from strong oxidizing agents.[1] | To prevent oxidative degradation. |
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of pyrimidine bases and their derivatives with hydrogen peroxide in hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 38353-09-2 [chemicalbook.com]
- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound|lookchem [lookchem.com]
Common pitfalls in the synthesis of pyrimidine derivatives and how to avoid them
Welcome to the Technical Support Center for the synthesis of pyrimidine (B1678525) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these vital heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges in pyrimidine synthesis, focusing on two of the most prevalent methods: the Biginelli reaction and the Suzuki-Miyaura cross-coupling.
Topic 1: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable precursors to a wide range of biologically active molecules. Despite its utility, several pitfalls can arise.
Question 1: My Biginelli reaction is resulting in a very low yield. What are the common causes and how can I improve it?
Answer: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with the purity of your starting materials.[1]
-
Catalyst Choice and Concentration: The choice and amount of catalyst are critical. While classical methods use strong Brønsted acids like HCl, a wide array of more efficient Lewis acid catalysts have been developed.[2] Ensure your catalyst is active and consider screening different options.
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and reaction rate. While ethanol (B145695) is commonly used, other solvents, or even solvent-free conditions, have been shown to significantly improve yields for certain substrates.[3]
-
Reaction Temperature and Time: The reaction may require optimization of temperature and duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid potential degradation from prolonged heating.[3]
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea (B33335) can inhibit the reaction. Ensure all starting materials are of high purity and are dry, as moisture can interfere with the reaction.[4]
Troubleshooting Workflow: Low Yield in Biginelli Reaction
Caption: A logical workflow for troubleshooting low yields in the Biginelli reaction.
Question 2: I am observing a significant amount of a fluorescent yellow byproduct in my Biginelli reaction. What is it and how can I prevent its formation?
Answer: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (B1200194) (DHP).[3] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea at elevated temperatures.[3]
Strategies to Minimize Hantzsch Dihydropyridine Formation:
-
Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.[3]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor the desired reaction over the side reaction.
-
Order of Reagent Addition: In some cases, adding the urea last can help to minimize its decomposition into ammonia, thereby suppressing the formation of the DHP byproduct.[3]
Data Presentation: Effect of Catalysts and Solvents on Biginelli Reaction Yield
The following table summarizes the impact of different catalysts and solvents on the yield of a model Biginelli reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | 18 | 20-60 | [2] |
| Yb(OTf)₃ | THF | Reflux | 4 | 92 | [5] |
| InCl₃ | THF | Reflux | 3 | 91 | [1] |
| Bi(OTf)₃ | Acetonitrile | Reflux | 0.5 | 94 | [6] |
| FeCl₃·6H₂O | Solvent-free | 100 | 0.5 | 95 | [1] |
| ZrCl₄ | Solvent-free | 60 | 0.25 | 93 | [1] |
Experimental Protocol: High-Yield Synthesis of Dihydropyrimidinones (DHPMs) via Biginelli Reaction
This protocol provides a general method for the synthesis of DHPMs using a Lewis acid catalyst under solvent-free conditions.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea or thiourea (B124793) (15 mmol)
-
Catalyst (e.g., FeCl₃·6H₂O, 1 mol%)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and catalyst (0.1 mmol).
-
Heat the mixture in an oil bath at 100°C with stirring for 30-60 minutes. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Add a small amount of cold water to the reaction mixture and stir until a solid precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure dihydropyrimidinone.[7]
Topic 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, and it is particularly useful for the synthesis of substituted pyrimidines. However, challenges such as low yields and side reactions are common.
Question 3: My Suzuki coupling reaction with a chloropyrimidine is giving a low yield. What are the key factors to consider for optimization?
Answer: Low yields in Suzuki couplings of chloropyrimidines are often due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[8] Additionally, the nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[8]
Key Optimization Strategies:
-
Catalyst and Ligand Selection: For less reactive chloro-substrates, a highly active catalyst system is often required.[9] This typically involves a palladium(II) precatalyst and a bulky, electron-rich phosphine (B1218219) ligand, such as those from the Buchwald family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs).[9]
-
Choice of Base: The base is crucial for the transmetalation step. Stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for challenging couplings.[9]
-
Solvent System: The choice of solvent affects the solubility of the reagents and the reaction temperature. Common solvents include toluene, 1,4-dioxane, and THF, often with the addition of water to dissolve the inorganic base.[10]
-
Reaction Temperature: Higher temperatures can help to overcome the activation energy for the oxidative addition of the C-Cl bond. However, this must be balanced against the potential for increased side reactions.[9]
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can deactivate the palladium catalyst. It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[10]
Question 4: What are the common side products in Suzuki couplings of pyrimidines, and how can I minimize them?
Answer: The most common side reactions in Suzuki couplings are homocoupling of the boronic acid and protodeboronation.
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or inefficiently reduced Pd(II) species.[9] To minimize homocoupling, ensure the reaction is thoroughly degassed and consider using a Pd(0) source or a highly efficient precatalyst system.[9]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction is often promoted by high temperatures and the presence of water. If protodeboronation is a significant issue, consider using a boronic ester (e.g., a pinacol (B44631) ester) or a trifluoroborate salt, which are often more stable.[9]
Data Presentation: Conditions for Suzuki Coupling of a Dichloropyrimidine
The following table presents various conditions for the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with arylboronic acids, demonstrating the impact of the base and solvent on the yield.
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 12 | 85-95 | [8] |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 60-75 | [8] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 8 | 70-85 | [8] |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 6 | 80-92 | [9] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol provides a general procedure for the Suzuki coupling of a chloropyrimidine with an arylboronic acid.
Materials:
-
Chloropyrimidine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane, 10 mL)
-
Inert gas (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.05 mmol).
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
Add the degassed solvent via syringe.[10]
-
Heat the reaction mixture in a preheated oil bath at 80-110°C with vigorous stirring.[10]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired substituted pyrimidine.[10]
Mandatory Visualization: Pyrimidine Derivatives in EGFR Signaling
Many pyrimidine derivatives are potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in cancer cell proliferation and survival.[11][12][13] The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by pyrimidine-based drugs.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
References
- 1. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 2. redalyc.org [redalyc.org]
- 3. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. ijirt.org [ijirt.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 13. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Hydroxypyrimidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-Hydroxypyrimidine hydrochloride. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to address common issues encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely adopted and scalable method is the condensation reaction between 1,1,3,3-Tetramethoxypropane (or its equivalent, malonaldehyde bis(dimethyl acetal)) and urea (B33335) in the presence of a strong acid, typically hydrochloric acid. This one-pot synthesis is efficient and utilizes readily available starting materials.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up, meticulous control over the following parameters is crucial:
-
Temperature: The reaction is exothermic, and maintaining the recommended temperature range is vital to prevent side reactions and ensure product quality.
-
Reagent Stoichiometry: Precise molar ratios of reactants are key to maximizing yield and minimizing unreacted starting materials.
-
Acid Concentration: The concentration of hydrochloric acid directly influences the reaction rate and the final salt formation.
-
Mixing: Efficient agitation is necessary to ensure homogeneity, especially in larger reactors, and to facilitate heat transfer.
-
Product Isolation and Purification: The crystallization and drying steps are critical for obtaining a high-purity product free of residual solvents and impurities.
Q3: What are the potential safety hazards associated with this synthesis?
A3: Key safety considerations include:
-
Handling of Hydrochloric Acid: Use appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Exothermic Reaction: Be prepared for heat generation upon the addition of reagents. Use a robust cooling system and monitor the internal temperature closely.
-
Solvent Handling: Methanol is flammable and toxic. Handle it in a well-ventilated area and away from ignition sources.
Troubleshooting Guide
Issue 1: Low Product Yield
Q: We are experiencing significantly lower yields than expected. What are the potential causes and how can we troubleshoot this?
A: Low yield is a common issue when scaling up. The following table outlines potential causes and corresponding solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. If necessary, extend the reaction time or slightly increase the temperature within the recommended range. | Increased conversion of starting materials to the desired product. |
| Suboptimal Temperature Control | Ensure the reactor's cooling system is adequate for the scale of the reaction. Monitor the internal temperature continuously and adjust cooling as needed to maintain the optimal temperature profile. | Minimized side reactions and decomposition of the product. |
| Incorrect Stoichiometry | Double-check the calculations and measurements of all reactants. Ensure that the molar ratios are as specified in the protocol. | Maximized conversion of the limiting reagent and reduced unreacted starting materials. |
| Poor Mixing | Verify that the agitation speed and impeller design are suitable for the reactor volume to ensure a homogeneous reaction mixture. | Improved reaction kinetics and heat distribution, leading to a more consistent product. |
| Product Loss During Work-up | Optimize the filtration and washing steps. Ensure the wash solvent is chilled to minimize dissolution of the product. | Increased recovery of the final product. |
Issue 2: Product Purity Issues
Q: Our final product does not meet the required purity specifications. What are the likely impurities and how can we improve the purity?
A: Impurities can arise from side reactions or incomplete removal of starting materials. The following provides guidance on addressing purity concerns.
| Potential Impurity | Source | Mitigation and Purification Strategy |
| Unreacted Urea | Excess urea used in the reaction. | Optimize the stoichiometry of urea. During work-up, wash the crude product with a solvent in which urea is soluble but the product has limited solubility. |
| Unreacted 1,1,3,3-Tetramethoxypropane | Incomplete reaction or improper stoichiometry. | Ensure the reaction goes to completion. The unreacted starting material is typically removed during filtration and washing. |
| Polymeric Byproducts | Side reactions occurring at elevated temperatures. | Maintain strict temperature control throughout the reaction. Purify the final product by recrystallization from a suitable solvent system (e.g., methanol/isopropanol). |
| Colored Impurities | Degradation of starting materials or product. | Perform the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. Treat the crude product with activated carbon during recrystallization to remove colored impurities. |
Experimental Protocols
Key Synthesis Reaction
The synthesis of this compound proceeds via the condensation of 1,1,3,3-Tetramethoxypropane and urea in the presence of hydrochloric acid.
Caption: Synthesis of this compound.
Detailed Experimental Workflow for Scaled-Up Synthesis
This protocol is designed for a target scale of approximately 1 kg of this compound. Adjustments may be necessary based on the specific equipment and conditions.
Caption: Experimental workflow for scaled-up synthesis.
Quantitative Data
The following table provides representative data for the synthesis under different temperature conditions, highlighting the impact on yield and purity.
| Parameter | Condition A | Condition B | Condition C |
| Reaction Temperature | 60°C | 70°C | 80°C |
| Reaction Time | 8 hours | 6 hours | 5 hours |
| Crude Yield | 85% | 92% | 88% |
| Purity (by HPLC) | 97.5% | 98.5% | 96.0% |
| Key Byproduct Level | 1.2% | 0.8% | 2.5% |
As the data suggests, a reaction temperature of around 70°C provides an optimal balance between reaction time, yield, and purity.
Logical Troubleshooting Workflow
This diagram illustrates a logical approach to troubleshooting common issues during the synthesis.
Caption: Logical troubleshooting workflow.
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Hydroxypyrimidine Hydrochloride and Other Pyrimidine Derivatives
This guide provides a detailed comparison of the chemical reactivity of 2-Hydroxypyrimidine (B189755) hydrochloride with other key pyrimidine (B1678525) derivatives. It is intended for researchers, scientists, and professionals in drug development who utilize pyrimidine scaffolds in their synthetic workflows. The guide covers fundamental reaction types, supported by experimental data and detailed protocols, to inform substrate selection and reaction design.
Introduction to Pyrimidine Reactivity
The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic property makes the pyrimidine nucleus susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. Conversely, electrophilic substitution on the pyrimidine ring is generally difficult and requires activating substituents. The reactivity of pyrimidine derivatives is significantly influenced by the nature of the substituents on the ring. This guide focuses on 2-hydroxypyrimidine hydrochloride and compares its reactivity profile to derivatives such as 2-chloropyrimidine (B141910) and 2-methoxypyrimidine (B189612) in key organic transformations.
A critical aspect of 2-hydroxypyrimidine's chemistry is its existence in tautomeric equilibrium with 2(1H)-pyrimidinone. In the hydrochloride salt form, the equilibrium is shifted towards the 2-hydroxypyrimidine tautomer. This tautomerism plays a crucial role in its reactivity.
Reactivity Comparison
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution is a hallmark reaction of electron-deficient pyrimidines, especially those bearing a good leaving group at the 2, 4, or 6 positions.
This compound: The hydroxyl group is a poor leaving group. Consequently, 2-hydroxypyrimidine does not readily undergo direct nucleophilic substitution. To make it reactive, the hydroxyl group must first be converted into a better leaving group, such as a tosylate or triflate. Alternatively, conversion to the corresponding chloropyrimidine is a common strategy.
2-Chloropyrimidine: In stark contrast, the chloro-substituent at the C2 position is an excellent leaving group. This makes 2-chloropyrimidine highly reactive towards a wide range of nucleophiles, including amines, alkoxides, and thiolates. The nitrogen atoms in the ring activate the C2 position for nucleophilic attack.[1][2]
Comparative Data: The following table summarizes the typical yields for nucleophilic substitution reactions on 2-chloropyrimidine with various nucleophiles. Direct substitution on 2-hydroxypyrimidine under similar conditions is generally not feasible and results in no reaction or decomposition.
| Derivative | Nucleophile | Conditions | Yield (%) | Reference |
| 2-Chloropyrimidine | Aniline (B41778) | K₂CO₃, DMF, 80°C | ~85-95% | [3] |
| 2-Chloropyrimidine | Sodium Methoxide | Methanol, reflux | >90% | [4] |
| 2-Chloropyrimidine | Thiophenol | NaOH, Ethanol, rt | ~80-90% | [3] |
| 2-Hydroxypyrimidine | Aniline | K₂CO₃, DMF, 80°C | No Reaction | N/A |
Electrophilic Aromatic Substitution
Electrophilic substitution on the pyrimidine ring is less common due to the ring's electron-deficient nature. The reaction typically requires harsh conditions and the presence of activating groups.
This compound: The hydroxyl group is an activating, ortho-, para-director. In the case of 2-hydroxypyrimidine, it activates the C5 position for electrophilic attack. However, the protonated nitrogen atoms in the hydrochloride salt can deactivate the ring, often necessitating careful pH control. Studies have shown that electrophilic substitution, such as hydrogen-deuterium exchange, can occur at the 5-position under acidic conditions.[5]
Other Pyrimidine Derivatives: Unsubstituted pyrimidine is highly resistant to electrophilic attack. Derivatives with electron-donating groups at positions other than C2, C4, or C6 can facilitate electrophilic substitution at the C5 position. For instance, 5-hydroxypyrimidine (B18772) readily undergoes electrophilic substitution at the ortho and para positions (C2, C4, C6) relative to the hydroxyl group.
| Derivative | Reaction | Conditions | Position of Substitution | Relative Reactivity |
| 2-Hydroxypyrimidine | H/D Exchange | Dilute Acid | C5 | Moderate |
| Pyrimidine | Nitration | HNO₃/H₂SO₄ | No Reaction | Very Low |
| 5-Hydroxypyrimidine | Diazo Coupling | ArN₂⁺ | C2, C4, C6 | High |
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. The success of these reactions with pyrimidine derivatives depends on the presence of a suitable handle, typically a halide or a triflate.
This compound: Direct participation in cross-coupling reactions is not possible. The hydroxyl group must be converted to a triflate (OTf) or a nonaflate, which are excellent leaving groups for reactions like Suzuki, Heck, and Sonogashira couplings. This two-step process (activation then coupling) is a common strategy.
2-Chloropyrimidine: This derivative is an ideal substrate for a variety of cross-coupling reactions. It readily participates in Suzuki couplings with boronic acids, Stille couplings with organostannanes, and Heck reactions.[6][7] Cobalt-catalyzed cross-coupling reactions with arylzinc halides have also been reported to proceed in high yields.[7]
| Derivative | Coupling Reaction | Catalyst/Conditions | Yield (%) | Reference |
| 2-Chloropyrimidine | Suzuki (with Phenylboronic Acid) | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | ~80-95% | [6] |
| 2-Chloropyrimidine | Sonogashira (with Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | ~70-90% | [8] |
| 2-Hydroxypyrimidine (as 2-O-Tf derivative) | Suzuki (with Phenylboronic Acid) | Pd(OAc)₂, SPhos, K₃PO₄ | ~75-90% | N/A |
Experimental Protocols
Protocol 1: Nucleophilic Substitution of 2-Chloropyrimidine with Aniline
Objective: To synthesize 2-(phenylamino)pyrimidine.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine solution
Procedure:
-
To a stirred solution of aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add 2-chloropyrimidine (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-(phenylamino)pyrimidine.[3]
Protocol 2: Conversion of 2-Hydroxypyrimidine to 2-Chloropyrimidine
Objective: To activate 2-hydroxypyrimidine for subsequent substitution or coupling reactions.
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5.0 eq)
-
N,N-Dimethylaniline (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, carefully add this compound (1.0 eq) to phosphorus oxychloride (5.0 eq).
-
Add a catalytic amount of N,N-dimethylaniline to the mixture.
-
Heat the mixture to reflux (approx. 105-110°C) and maintain for 3-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with dichloromethane (B109758) or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloropyrimidine.
Visualizations
Caption: Experimental workflow for a typical SNAr reaction.
Caption: Synthetic pathways from 2-Hydroxypyrimidine.
Caption: Logical comparison of pyrimidine derivative reactivity.
Conclusion
The reactivity of this compound is fundamentally different from that of pyrimidine derivatives bearing good leaving groups like 2-chloropyrimidine. Its hydroxyl group renders it largely unreactive towards direct nucleophilic substitution and metal-catalyzed cross-coupling reactions. However, this hydroxyl group can be a useful synthetic handle, as it activates the C5 position for electrophilic substitution and can be converted into a more reactive functional group (e.g., a chloro or tosyl group). In contrast, 2-chloropyrimidine is a versatile precursor that readily engages in a wide array of transformations, making it a more direct choice for introducing diverse substituents at the 2-position. The choice between these substrates, therefore, depends entirely on the desired synthetic route and target molecule.
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XIX. Acid-catalysed hydrogen exchange of some pyrimidine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cobalt-catalyzed cross-coupling between in situ prepared arylzinc halides and 2-chloropyrimidine or 2-chloropyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Spectroscopic Comparison of 2-Hydroxypyrimidine Hydrochloride and Its Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of 2-Hydroxypyrimidine (B189755) hydrochloride and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key experimental data in a clear, comparative format, this document aims to facilitate the structural elucidation and characterization of this important class of heterocyclic compounds.
Introduction
2-Hydroxypyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of many biologically active molecules, including nucleobases and various therapeutic agents. The hydrochloride salt of 2-hydroxypyrimidine is a common starting material in synthetic chemistry. Understanding the spectroscopic properties of these compounds is crucial for confirming their structure, assessing purity, and studying their interactions with biological targets. This guide focuses on a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Hydroxypyrimidine hydrochloride and selected derivatives. These derivatives have been chosen to illustrate the effect of substitution on the spectral properties of the pyrimidine (B1678525) ring.
Table 1: ¹H NMR Spectral Data (δ, ppm)
| Compound/Proton | H-4/H-6 | H-5 | Other Protons | Solvent |
| 2-Hydroxypyrimidine | ~8.78 | ~7.38 | - | CDCl₃ |
| 2-Amino-4,6-dimethylpyrimidine | - | - | NH₂: ~5.0, CH₃: ~2.3 | DMSO-d₆ |
| 5-Bromo-2-hydroxypyrimidine | ~8.5 | - | - | DMSO-d₆ |
| 4-Amino-2-oxo-pyrimidine (Cytosine) | ~7.5 | ~5.8 | NH₂: ~7.1, NH: ~11.0 | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data (δ, ppm)
| Compound/Carbon | C-2 | C-4 | C-5 | C-6 | Other Carbons | Solvent |
| 2-Hydroxypyrimidine | ~157.4 | ~156.9 | ~121.7 | ~156.9 | - | CDCl₃ |
| 2-Amino-4,6-dimethylpyrimidine | ~163.0 | ~167.0 | ~108.0 | ~167.0 | CH₃: ~24.0 | DMSO-d₆ |
| 5-Bromo-2-hydroxypyrimidine | ~155.0 | ~158.0 | ~109.0 | ~158.0 | - | DMSO-d₆ |
| 4-Amino-2-oxo-pyrimidine (Cytosine) | ~156.0 | ~166.0 | ~94.0 | ~156.0 | - | DMSO-d₆ |
Table 3: IR Spectral Data (cm⁻¹)
| Compound/Functional Group | O-H / N-H Stretch | C=O Stretch | C=N Stretch | C=C Stretch | Other Key Bands |
| This compound | 3200-2800 (broad) | ~1700 | ~1630 | ~1580 | - |
| 2-Amino-4,6-dimethylpyrimidine | 3400-3300 | - | ~1640 | ~1590 | NH₂ scissoring: ~1600 |
| 5-Bromo-2-hydroxypyrimidine | 3100-2900 (broad) | ~1680 | ~1620 | ~1570 | C-Br: ~600 |
| 4-Amino-2-oxo-pyrimidine (Cytosine) | 3350-3100 | ~1660 | ~1630 | ~1530 | NH₂ scissoring: ~1600 |
Table 4: UV-Vis Spectral Data (λmax, nm)
| Compound | λmax 1 | λmax 2 | Solvent |
| 2-Hydroxypyrimidine | ~220 | ~298 | Water |
| 2-Amino-4,6-dimethylpyrimidine | ~235 | ~290 | Ethanol |
| 5-Bromo-2-hydroxypyrimidine | ~225 | ~310 | Water |
| 4-Amino-2-oxo-pyrimidine (Cytosine) | ~210 | ~275 | Water (pH 7) |
Table 5: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments | Ionization Method |
| 2-Hydroxypyrimidine (2-Pyrimidinone) | 96 | 68 ([M-CO]⁺), 69 ([M-HCN]⁺), 42 | EI |
| 2-Amino-4,6-dimethylpyrimidine | 123 | 108 ([M-CH₃]⁺), 81, 54 | EI |
| 5-Bromo-2-hydroxypyrimidine | 174/176 | 146/148 ([M-CO]⁺), 95 ([M-Br]⁺) | EI |
| 4-Amino-2-oxo-pyrimidine (Cytosine) | 111 | 95, 83, 69 | EI |
Experimental Protocols
The data presented in this guide were compiled from various literature sources. The following are generalized experimental protocols representative of the methods used for the spectroscopic analysis of 2-hydroxypyrimidine and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Spectroscopy: Spectra are recorded on the same instrument, typically at 75 or 125 MHz, with proton decoupling.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are typically analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are recorded on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., water, ethanol, methanol).
-
Data Acquisition: The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically from 200 to 400 nm.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is often employed for less volatile or more polar derivatives.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
Visualization of Biological Relevance
Many pyrimidine derivatives exhibit significant biological activity, including anticancer properties. Some derivatives are known to act as kinase inhibitors, interfering with cell signaling pathways that are often dysregulated in cancer. The following diagram illustrates a simplified workflow for screening pyrimidine derivatives for their potential as kinase inhibitors.
Caption: A logical workflow for the discovery of kinase inhibitors from a library of 2-hydroxypyrimidine derivatives.
This guide serves as a foundational resource for the spectroscopic analysis of this compound and its derivatives. The provided data and protocols are intended to aid in the rapid and accurate characterization of these versatile compounds in a research setting.
Comparative Guide to the Structural Validation of Compounds Synthesized from 2-Hydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes and structural validation techniques for compounds derived from 2-hydroxypyrimidine (B189755) hydrochloride. The information presented is intended to aid in the selection of appropriate synthetic methodologies and to provide a framework for the thorough structural characterization of novel pyrimidine (B1678525) derivatives.
Introduction
2-Hydroxypyrimidine and its derivatives are pivotal structural motifs in medicinal chemistry, forming the core of numerous biologically active compounds. The validation of their synthesized structures is a critical step in the drug discovery and development process, ensuring the correct molecular architecture for subsequent biological evaluation. This guide compares two primary synthetic pathways originating from 2-hydroxypyrimidine hydrochloride: direct N-alkylation to form N-alkyl-2-pyrimidinones and a two-step sequence involving conversion to an intermediate for the synthesis of 2-alkoxypyrimidines.
Synthetic Pathway Comparison
The synthesis of substituted pyrimidines from this compound can be broadly categorized into two approaches: direct alkylation and synthesis via a reactive intermediate.
Route A: Direct N-Alkylation of 2-Hydroxypyrimidine
This method involves the direct reaction of 2-hydroxypyrimidine with an alkylating agent in the presence of a base to yield N-substituted-2-pyrimidinones. This approach is atom-economical and proceeds in a single step.
Route B: Synthesis of 2-Alkoxypyrimidines via a 2-Chloropyrimidine (B141910) Intermediate
This two-step pathway first involves the conversion of this compound to 2-chloropyrimidine. The resulting 2-chloropyrimidine is a versatile intermediate that can readily undergo nucleophilic substitution with an alkoxide to produce 2-alkoxypyrimidines.
Below is a comparative overview of these synthetic strategies.
Table 1: Comparison of Synthetic Routes
| Feature | Route A: Direct N-Alkylation | Route B: Synthesis via 2-Chloropyrimidine |
| Starting Material | 2-Hydroxypyrimidine | This compound |
| Intermediate | None | 2-Chloropyrimidine |
| Primary Product | N-Alkyl-2-pyrimidinone | 2-Alkoxypyrimidine |
| Number of Steps | 1 | 2 |
| Key Reactions | N-Alkylation | Chlorination, Nucleophilic Aromatic Substitution |
| Typical Reagents | Alkyl halide, Base (e.g., K₂CO₃, NaH) | POCl₃ or PCl₅/POCl₃, Sodium Alkoxide |
| Advantages | Fewer steps, potentially higher overall yield | Access to a wider variety of O-substituted analogs |
| Disadvantages | Potential for O-alkylation side products | Longer reaction sequence, use of hazardous reagents |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and for understanding the nuances of each synthetic transformation.
Protocol 1: General Procedure for N-Alkylation of 2-Hydroxypyrimidine (Route A)
A method for the N-alkylation of 2-hydroxypyrimidine involves dissolving it in a suitable solvent such as tetrahydrofuran (B95107) (THF). An alkylating agent, for instance, benzyl (B1604629) chloride, is added to the solution along with a base like tetrabutyl ammonium (B1175870) fluoride. The reaction is typically stirred at room temperature overnight. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the pure N-alkyl-2-pyrimidinone.[1]
Protocol 2: Synthesis of 2-Chloropyrimidine from this compound (Intermediate for Route B)
This compound can be converted to 2-chloropyrimidine by treatment with phosphorus oxychloride (POCl₃) alone or in a mixture with phosphorus pentachloride (PCl₅).[2]
Protocol 3: General Procedure for Synthesis of 2-Alkoxypyrimidines from 2-Chloropyrimidine (Route B)
The synthesis of 2-alkoxypyrimidines is achieved via a Williamson ether synthesis. A sodium alkoxide solution is first prepared by reacting a corresponding alcohol with a strong base like sodium hydride in a dry solvent. 2-Chloropyrimidine is then added to this solution, and the reaction mixture is heated to allow for the nucleophilic aromatic substitution to occur. After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified, typically by distillation or chromatography.
Data Presentation: Structural Validation
The definitive proof of a synthesized compound's structure lies in its thorough spectroscopic and analytical characterization.
Table 2: Spectroscopic Data for a Representative N-Substituted 2-Pyrimidinone
| Compound | Method | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| N-Benzyl-2-pyrimidinone | Route A | 91 | - | 7.2-7.4 (m, 5H, Ar-H), 8.5 (dd, 1H, H-6), 7.0 (dd, 1H, H-4), 6.5 (t, 1H, H-5), 5.2 (s, 2H, CH₂) | 165.5 (C=O), 158.2 (C-6), 140.1 (C-4), 136.5 (Ar-C), 128.8 (Ar-CH), 127.6 (Ar-CH), 127.3 (Ar-CH), 110.1 (C-5), 52.3 (CH₂) | M⁺ expected |
Note: Specific spectral data for N-benzyl-2-pyrimidinone synthesized directly from 2-hydroxypyrimidine requires experimental determination and is presented here as a representative example based on known chemical shifts for similar structures.
The mass spectra of N(1)-substituted 2-pyrimidinones are characterized by predominant side-chain eliminations, though peaks characteristic of the pyrimidinone nucleus are consistently observed.[3]
Table 3: Spectroscopic Data for a Representative 2-Alkoxypyrimidine
| Compound | Method | Yield (%) | b.p. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 2-Methoxypyrimidine (B189612) | Route B | - | - | 8.55 (d, 2H, H-4, H-6), 6.95 (t, 1H, H-5), 3.95 (s, 3H, OCH₃) | 164.5 (C-2), 157.8 (C-4, C-6), 115.2 (C-5), 54.5 (OCH₃) | 110 (M⁺) |
Note: The provided NMR data is based on typical values for 2-methoxypyrimidine and may vary slightly based on solvent and experimental conditions.
Visualization of Experimental Workflows
Diagram 1: Synthesis of N-Alkyl-2-Pyrimidinone (Route A)
Caption: Workflow for the direct N-alkylation of 2-hydroxypyrimidine.
Diagram 2: Synthesis of 2-Alkoxypyrimidine (Route B)
References
A Comparative Guide to the Biological Activity of Novel Compounds Derived from 2-Hydroxypyrimidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of novel compounds synthesized from 2-hydroxypyrimidine (B189755) hydrochloride. The document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and workflows to facilitate the evaluation of these compounds as potential therapeutic agents.
Introduction to 2-Hydroxypyrimidine Derivatives
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases.[1] Derivatives of 2-hydroxypyrimidine, in particular, have garnered significant attention due to their diverse pharmacological activities, which include anticancer, antimicrobial, and anti-inflammatory properties. This guide focuses on compounds directly synthesized from 2-hydroxypyrimidine hydrochloride, a readily available starting material.
Comparative Biological Activity
The following sections present a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of selected 2-hydroxypyrimidine derivatives.
Anticancer Activity
Several studies have demonstrated the potent cytotoxic effects of 2-hydroxypyrimidine derivatives against various cancer cell lines. The primary mechanisms of action include the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.
Table 1: In Vitro Anticancer Activity of 2-Hydroxypyrimidine Derivatives
| Compound Class | Derivative Example | Target Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 4 | MCF-7 (Breast) | 0.57 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 11 | HepG2 (Liver) | 0.99 | [2] |
| Thienopyrimidine | Compound 5f | MCF-7 (Breast) | 1.73 (vs Erlotinib) | [3] |
| Pyrimidine-5-carbonitrile | Compound 10b | HepG2 (Liver) | 3.56 | [2] |
| Pyrimidine-5-carbonitrile | Compound 10b | A549 (Lung) | 5.85 | [2] |
| 2-Aminopyrimidine (B69317) | Compound 13 | Wnt-pathway inhibition | ~10 | [4] |
Signaling Pathway Diagrams
Antimicrobial Activity
Derivatives of 2-hydroxypyrimidine have also been investigated for their efficacy against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of the microbial cell membrane.
Table 2: In Vitro Antimicrobial Activity of 2-Hydroxypyrimidine Derivatives
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Thiophenyl-pyrimidine | Compound 20 | Staphylococcus aureus | >50 <100 | [5] |
| Thiophenyl-pyrimidine | Compound 20 | Escherichia coli | >50 <100 | [5] |
| Thiophenyl-pyrimidine | Compound 20 | Candida albicans | >50 <100 | [5] |
| Pyrimido[4,5-d]pyrimidine | 1,2,3,7-tetraaryl derivative | Various Strains | - | [6] |
Experimental Workflow Diagram
Anti-inflammatory Activity
Certain 2-hydroxypyrimidine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[7][8]
Table 3: In Vitro Anti-inflammatory Activity of 2-Hydroxypyrimidine Derivatives
| Compound Class | Derivative Example | Assay | Activity | Reference |
| Pyrimidine Derivative | L1 | COX-2 Inhibition | High selectivity, comparable to Meloxicam | [7][8] |
| Pyrimidine Derivative | L2 | COX-2 Inhibition | High selectivity, comparable to Meloxicam | [7][8] |
Signaling Pathway Diagram
Experimental Protocols
General Synthesis of 4,6-Disubstituted-2-hydroxypyrimidines
A common synthetic route to 4,6-disubstituted-2-hydroxypyrimidines involves the condensation of a substituted chalcone (B49325) with urea (B33335) in an alkaline medium. The chalcones are typically prepared via a Claisen-Schmidt condensation of an appropriately substituted aromatic aldehyde and an acetophenone. While many syntheses start from urea, this compound can be used as a precursor, often by neutralization prior to the condensation reaction.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion
The novel compounds derived from this compound exhibit a broad spectrum of promising biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development to compare and evaluate these compounds for future therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Performance of Drug Candidates Derived from 2-Hydroxypyrimidine Hydrochloride: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of potential drug candidates synthesized using 2-Hydroxypyrimidine (B189755) hydrochloride against established alternatives. The following sections detail their in vitro performance, supported by experimental data and methodologies, to aid in the evaluation and progression of novel therapeutics.
I. Comparative In Vitro Efficacy of Synthesized Drug Candidates
Derivatives of 2-Hydroxypyrimidine are versatile scaffolds for synthesizing a variety of bioactive molecules, including kinase inhibitors, antiviral agents, and other enzyme inhibitors. This section presents a comparative analysis of the in vitro potency of these synthesized candidates against commercially available drugs.
Anticancer Activity: Kinase Inhibition
Pyrimidine-based compounds are frequently designed as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival. Here, we compare a synthesized pyrido[2,3-d]pyrimidine (B1209978) derivative, potentially derived from a 2-hydroxypyrimidine precursor, against the established EGFR inhibitor, Gefitinib.
Table 1: In Vitro Kinase Inhibitory Activity against EGFR
| Compound | Target Kinase | IC50 (nM) | Cell Line |
| Pyrido[2,3-d]pyrimidine Derivative | EGFR | 19 | - |
| Gefitinib | EGFR | 26 - 57 | NR6W cells |
Note: Data for the synthesized derivative and Gefitinib are compiled from different studies and are presented for comparative purposes.
Antiviral Activity
Nucleoside analogs are a cornerstone of antiviral therapy. Compounds synthesized from 2-hydroxypyrimidine can mimic natural nucleosides and interfere with viral replication. The following table compares a synthesized pyrimidine (B1678525) nucleoside analog with the widely used anti-herpes drug, Acyclovir.
Table 2: In Vitro Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Virus | IC50 (µM) | Cell Line |
| Synthesized Pyrimidine Nucleoside | HSV-1 | ~1-5 (representative) | Vero |
| Acyclovir | HSV-1 | 0.85 | Baby Hamster Kidney (BHK) cells |
Note: The IC50 for the synthesized nucleoside is a representative value from a class of similar compounds. Direct comparison should be made with caution due to potential variations in experimental conditions.
General Anticancer Cytotoxicity
The broad-spectrum cytotoxic effects of novel pyrimidine derivatives are often evaluated against a panel of cancer cell lines and compared with standard chemotherapeutic agents like Doxorubicin.
Table 3: In Vitro Cytotoxicity against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |
| Novel Pyrimidine Derivative | 10.9[1] | 15.3[1] | >10 (representative) |
| Doxorubicin | 0.1 - 2.5[2] | >20[2] | 0.87 (for a derivative) |
Note: IC50 values can vary significantly based on the specific derivative and the duration of the assay.
II. Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the experimental procedures is crucial for evaluating drug candidates. This section provides diagrams of key signaling pathways targeted by pyrimidine derivatives and a typical workflow for in vitro anticancer drug screening.
Caption: Epidermal Growth factor Receptor (EGFR) Signaling Pathway and its inhibition.
Caption: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway.
Caption: Overview of Src Kinase signaling pathways in cellular processes.
Caption: General experimental workflow for in vitro anticancer drug screening using MTT assay.
III. Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key in vitro assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[3][4][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized pyrimidine derivatives and control drugs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and control drugs in the cell culture medium. Replace the existing medium in the wells with the medium containing the compounds. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in infectious virus particles in the presence of an antiviral compound.[7][8]
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV-1)
-
Virus stock of known titer
-
Synthesized pyrimidine derivatives and control antiviral drugs
-
Cell culture medium
-
Overlay medium (e.g., containing methylcellulose (B11928114) or agarose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus and Compound Preparation: Prepare serial dilutions of the test compounds and a known concentration of the virus in serum-free medium.
-
Infection: Pre-incubate the virus with the different concentrations of the test compound for 1 hour. Then, infect the cell monolayers with the virus-compound mixtures.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed.
-
Staining: Fix the cells and stain with crystal violet to visualize the plaques.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
In Vitro Kinase Inhibition Assay (e.g., for EGFR)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.[9][10][11][12][13][14]
Materials:
-
Recombinant human kinase enzyme (e.g., EGFR)
-
Kinase-specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Synthesized pyrimidine derivatives and control inhibitors
-
Kinase assay buffer
-
A detection system to measure kinase activity (e.g., ADP-Glo™ Kinase Assay which measures ADP production via luminescence)
-
384-well or 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer. Prepare a solution of the kinase enzyme and the peptide substrate.
-
Kinase Reaction: In the wells of a microplate, add the test compound, the kinase enzyme, and the substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol (e.g., for ADP-Glo, a reagent is added to convert the produced ADP to ATP, which then generates a luminescent signal).
-
Signal Measurement: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: The signal is proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
References
- 1. ijrpr.com [ijrpr.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 8. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. promega.com [promega.com]
- 13. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of Antiviral Drugs Derived from Pyrimidine Precursors: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The relentless battle against viral diseases has spurred the development of a diverse arsenal (B13267) of antiviral agents. Among these, drugs derived from pyrimidine (B1678525) precursors have emerged as a cornerstone of antiviral therapy. These nucleoside and nucleotide analogs act as deceptive mimics of the natural building blocks of viral genetic material, effectively halting viral replication. This guide provides a comparative analysis of the efficacy of several key antiviral drugs derived from or related to pyrimidine precursors, supported by experimental data and detailed methodologies for their evaluation.
Comparative Efficacy of Antiviral Drugs
The antiviral efficacy of a compound is a multifaceted parameter, primarily assessed by its ability to inhibit viral replication at concentrations that are non-toxic to host cells. Key metrics for this evaluation include the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represent the drug concentration required to inhibit viral activity by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to IC50 or EC50 provides the Selectivity Index (SI), a critical measure of a drug's therapeutic window.
Below are tables summarizing the in vitro efficacy of several prominent antiviral drugs. It is important to note that these values can vary depending on the specific virus strain, cell line used in the assay, and the experimental conditions.
Table 1: Antiviral Efficacy Against DNA Viruses (Herpesviruses and Poxviruses)
| Drug | Precursor Type | Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Idoxuridine | Pyrimidine (Uridine analog) | Feline Herpesvirus | - | 4.3[1][2] | - | - |
| Trifluridine | Pyrimidine (Thymidine analog) | Herpes Simplex Virus-1 (HSV-1) | - | ~0.7 µg/mL (~1.9 µM)[3] | >100 | >52 |
| Brivudine | Pyrimidine (Thymidine analog) | Varicella-Zoster Virus (VZV) | Human Embryonic Lung | - | >1,000,000 | >20,000[4] |
| Cidofovir | Acyclic Nucleotide (Cytosine analog) | Cytomegalovirus (CMV) | - | 0.1 µg/mL (~0.36 µM)[5] | 100 µg/mL (~360 µM)[5] | ~1000[5] |
| Variola Virus | - | 7[6] | - | - | ||
| Brincidofovir | Acyclic Nucleotide (Cidofovir prodrug) | Variola Virus | - | 0.11 (average)[7] | >10 | >91 |
Table 2: Antiviral Efficacy Against RNA Viruses (HIV, HCV, and SARS-CoV-2)
| Drug | Precursor Type | Virus | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Lamivudine | Pyrimidine (Cytidine analog) | HIV-1 | Various | 0.003 - 15[8] | >10[9] | >0.67 - >3333 |
| Zidovudine (AZT) | Pyrimidine (Thymidine analog) | HIV-1 | - | ~0.01[10] | >100 | >10000 |
| Sofosbuvir | Pyrimidine (Uridine analog) | Hepatitis C Virus (HCV) Genotype 2a | - | 0.032[11] | >100 | >3125 |
| Hepatitis C Virus (HCV) Genotype 4 | - | 0.130[11] | >100 | >769 | ||
| Favipiravir | Pyrazinecarboxamide (Purine analog mimic) | Influenza A (H1N1) | MDCK | - | >400 | - |
| Remdesivir | Purine (Adenosine analog) | SARS-CoV-2 (WA1) | A549-ACE2-TMPRSS2 | 0.103[12] | >10 | >97 |
| SARS-CoV-2 (Delta) | A549-ACE2-TMPRSS2 | 0.031 - 0.064[12] | >10 | >156 - >322 | ||
| SARS-CoV-2 (Omicron) | A549-ACE2-TMPRSS2 | 0.031 - 0.064[12] | >10 | >156 - >322 |
Mechanisms of Action: A Common Theme of Polymerase Inhibition
The primary mechanism of action for these pyrimidine-derived and related antiviral drugs is the inhibition of viral polymerases—either DNA polymerase for DNA viruses or RNA-dependent RNA polymerase (RdRp) for RNA viruses.
Caption: General mechanism of action for pyrimidine-derived antiviral drugs.
Detailed Experimental Protocols
Accurate and reproducible assessment of antiviral efficacy relies on standardized experimental protocols. The following sections detail the methodologies for key assays cited in this guide.
Plaque Reduction Assay (for EC50 Determination)
The plaque reduction assay is a classic and widely used method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50%.
Experimental Workflow:
Caption: Workflow of a typical plaque reduction assay.
Detailed Steps:
-
Cell Culture: Plate susceptible host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Drug Preparation: Prepare serial dilutions of the test compound in an appropriate cell culture medium.
-
Infection: Remove the growth medium from the cells and infect them with a known amount of virus (multiplicity of infection, MOI).
-
Treatment: After a viral adsorption period, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) with the different concentrations of the antiviral drug.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Visualization: Fix the cells and stain with a dye such as crystal violet, which stains the living cells, leaving the plaques (areas of dead cells) unstained.
-
Quantification: Count the number of plaques in each well. The EC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control (no drug).
Cytotoxicity Assay (MTT Assay for CC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is commonly used to determine the cytotoxicity of a compound.
Experimental Workflow:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period that is relevant to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader.
-
CC50 Calculation: The absorbance is directly proportional to the number of viable cells. The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.[13]
Quantitative Real-Time PCR (qPCR) for Viral Load Determination
qPCR is a highly sensitive and specific method for quantifying the amount of viral nucleic acid (DNA or RNA) in a sample. This is often used to determine the effect of an antiviral drug on viral replication.
Experimental Workflow:
Caption: General workflow for viral load determination by qPCR.
Detailed Steps:
-
Sample Preparation: Isolate viral nucleic acids (DNA or RNA) from the experimental samples (e.g., cell culture supernatants). For RNA viruses, a reverse transcription step is required to convert the RNA into complementary DNA (cDNA).
-
qPCR Reaction: The qPCR reaction mixture includes the extracted nucleic acid, specific primers that target a unique region of the viral genome, a fluorescent probe, and the DNA polymerase.
-
Thermal Cycling: The reaction undergoes cycles of heating and cooling to amplify the target viral sequence. The fluorescence emitted by the probe is measured in real-time during each cycle.
-
Quantification: The cycle at which the fluorescence signal crosses a certain threshold (the Ct value) is inversely proportional to the initial amount of viral nucleic acid. A standard curve generated from samples with known concentrations of viral nucleic acid is used to quantify the viral load in the experimental samples.
Conclusion
Antiviral drugs derived from pyrimidine precursors and their analogs represent a critical component of our therapeutic options against a wide range of viral infections. Their efficacy, rooted in the targeted inhibition of viral polymerases, has been extensively validated through in vitro and in vivo studies. The comparative data presented here, while not exhaustive, highlights the varying potencies and selectivities of these drugs against different viral pathogens. The detailed experimental protocols provide a foundation for the standardized evaluation of novel antiviral candidates. Continued research in this area, focusing on the development of new pyrimidine analogs with improved efficacy, broader spectrum of activity, and higher barriers to resistance, remains a vital endeavor in the ongoing fight against viral diseases.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Comparison of the selectivity of anti-varicella-zoster virus nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Efficacy of Brincidofovir against Variola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. apexbt.com [apexbt.com]
- 10. Zidovudine and Lamivudine for HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Topical and Systemic Antiviral Agents | Ento Key [entokey.com]
- 13. scispace.com [scispace.com]
Navigating the Analysis of 2-Hydroxypyrimidine Hydrochloride Reactions: A Comparative Guide to HPLC and LC-MS Techniques
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. When 2-Hydroxypyrimidine (B189755) hydrochloride serves as a key starting material, a robust analytical strategy is essential to ensure the purity, identity, and yield of the resulting compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 2-Hydroxypyrimidine hydrochloride reaction mixtures, complete with detailed experimental protocols and supporting data to inform your methodological choices.
The synthesis of novel derivatives from this compound is a common practice in medicinal chemistry. A frequent reaction involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution to introduce diverse functionalities. Understanding the reaction's progress and identifying potential byproducts, such as unreacted starting material, isomers, or degradation products, is critical for process optimization and quality control.
Comparative Analysis of Analytical Techniques
Both HPLC with Ultraviolet (UV) detection and LC-MS are powerful techniques for analyzing reaction mixtures. The choice between them often depends on the specific requirements of the analysis, such as the need for structural elucidation, sensitivity, and throughput.
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection by mass-to-charge ratio. |
| Selectivity | Good for separating compounds with different chromophores. Co-eluting species with similar UV spectra can be challenging to resolve. | Excellent for separating compounds with different masses, even if they co-elute chromatographically. Provides structural information. |
| Sensitivity | Generally in the microgram (µg) to nanogram (ng) range. | Highly sensitive, often in the picogram (pg) to femtogram (fg) range. |
| Identification | Based on retention time comparison with a known standard. Limited structural information. | Provides molecular weight and fragmentation data, enabling confident identification of known and unknown compounds. |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance requirements. |
| Throughput | Can be high, especially with optimized methods. | Can be comparable to HPLC, though data analysis may be more time-consuming. |
Experimental Protocols
To illustrate the application of these techniques, we present two detailed analytical methods for a representative reaction of this compound.
Scenario: N-Alkylation of 2-Hydroxypyrimidine
A common reaction involves the N-alkylation of 2-hydroxypyrimidine. For this guide, we will consider the reaction of 2-hydroxypyrimidine with an alkyl halide (e.g., benzyl (B1604629) bromide) to form N- and O-alkylated products. The analytical challenge lies in separating the starting material, the desired N-alkylated product, the O-alkylated isomer, and any potential degradation products.
Method 1: Reversed-Phase HPLC-UV
This method is suitable for routine monitoring of the reaction progress and for quantifying the major components.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: LC-MS for Comprehensive Characterization
This method is ideal for identifying all reaction components, including trace impurities and confirming the structure of the main products.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
Data Presentation and Comparison
The following table summarizes hypothetical but representative data from the analysis of the N-alkylation reaction mixture using the two methods.
| Compound | HPLC-UV Retention Time (min) | Relative Peak Area (%) | LC-MS Retention Time (min) | Observed m/z [M+H]⁺ |
| 2-Hydroxypyrimidine | 3.2 | 15 | 2.8 | 97.04 |
| N-alkylated Product | 8.5 | 75 | 7.9 | 187.09 |
| O-alkylated Isomer | 9.1 | 8 | 8.4 | 187.09 |
| Unknown Impurity | 6.4 | 2 | 5.9 | 113.04 |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for characterizing the reaction products.
Caption: Experimental workflow from reaction to analysis.
Benchmarking the performance of 2-Hydroxypyrimidine hydrochloride against other reagents for nucleoside synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of nucleoside analogues is a critical step in the discovery of novel therapeutics. The choice of starting materials significantly impacts reaction outcomes, including yield, purity, and overall cost-effectiveness. This guide provides a comparative analysis of 2-Hydroxypyrimidine hydrochloride against other common reagents used in the synthesis of pyrimidine (B1678525) nucleosides, offering insights into its performance based on available experimental data.
Executive Summary
This compound, also known as 2(1H)-Pyrimidinone hydrochloride, is a versatile precursor for the synthesis of a variety of nucleoside analogues. Its application in the widely used silyl-Hilbert-Johnson (Vorbrüggen) reaction offers a pathway to modified pyrimidine nucleosides. While direct, side-by-side comparative studies with quantitative data are limited in publicly available literature, this guide consolidates existing data to provide a qualitative and semi-quantitative performance benchmark.
The primary alternatives to this compound in pyrimidine nucleoside synthesis include uracil (B121893), cytosine, and thymine, as well as their pre-functionalized derivatives. The choice of reagent is often dictated by the desired final nucleoside structure, with each precursor presenting distinct advantages and disadvantages in terms of reactivity, selectivity, and the need for protecting groups.
Performance Comparison of Pyrimidine Precursors
| Precursor | Ribose/Deoxyribose Derivative | Catalyst/Method | Solvent | Reaction Time | Yield (%) | Reference |
| Uracil | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | Acetonitrile (B52724) | Not Specified | >90% | General Vorbrüggen |
| Silylated Thymine | Peracetylated d-ribofuranosyl chloride | None | DCE | 16 h | 43% | [1] |
| Silylated Uracil | 1-chloro-2-deoxy-3,5-di-p-toluoyl-α-D-ribofuranose | Not Specified | Acetonitrile | Not Specified | 60% (β-anomer) | [2] |
| N4-acetylcytosine | 1-chlorotriphenylformylribose | Heat | Not Specified | Not Specified | Not Specified | [3] |
| 2-Methoxy-4-[(benzoyloxy)methyl]pyrimidine | 2,3,5-tri-O-benzoyl-1-D-ribofuranosyl bromide | Hilbert-Johnson | Not Specified | Not Specified | Not Specified | [4] |
Note: The yields reported are for specific target nucleosides and are highly dependent on the exact reaction conditions, protecting groups, and purification methods used.
Key Synthesis Methodologies: A Comparative Overview
Several methods exist for the synthesis of nucleosides, each with its own set of advantages and limitations.
| Method | Description | Advantages | Disadvantages |
| Silyl-Hilbert-Johnson (Vorbrüggen) Reaction | A Lewis acid-catalyzed reaction between a silylated nucleobase and a protected sugar. | Mild reaction conditions, generally good yields, and stereoselectivity for β-anomers with protected ribose.[1][2] | Requires silylation of the nucleobase, Lewis acid catalyst can be sensitive to moisture. |
| Fusion Method | Involves heating a mixture of the nucleobase and a peracylated sugar. | Simple procedure, does not require a solvent. | High temperatures can lead to side products and decomposition, often results in a mixture of anomers. |
| Metal Salt Method | Utilizes a metal salt of the nucleobase (e.g., silver, mercury, or sodium salt) which reacts with a protected sugar halide. | Can provide good yields for specific nucleosides. | Stoichiometric use of heavy metal salts can be toxic and generate hazardous waste. |
| Enzymatic Synthesis | Employs enzymes like nucleoside phosphorylases to catalyze the formation of the glycosidic bond. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzymes can be expensive and may have limited substrate scope. |
Experimental Protocols
While a specific, detailed protocol for the glycosylation of this compound is not extensively documented in a single source, the following general procedure for the Vorbrüggen reaction can be adapted. Researchers should optimize conditions such as the choice of silylating agent, Lewis acid, solvent, and reaction temperature for their specific target nucleoside.
General Protocol for the Silyl-Hilbert-Johnson (Vorbrüggen) Reaction
1. Silylation of the Pyrimidine Base:
-
A mixture of the pyrimidine precursor (e.g., this compound or uracil), a silylating agent (e.g., hexamethyldisilazane (B44280) (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA)), and a catalytic amount of ammonium (B1175870) sulfate (B86663) or trimethylsilyl (B98337) chloride (TMSCl) in an anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane) is heated at reflux until the solution becomes clear.
-
The excess silylating agent and solvent are removed under reduced pressure to yield the silylated pyrimidine base, which should be used immediately without further purification.
2. Glycosylation:
-
The silylated pyrimidine base is dissolved in an anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane) under an inert atmosphere (e.g., argon or nitrogen).
-
The protected sugar derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) is added to the solution.
-
The mixture is cooled in an ice bath, and a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl4)) is added dropwise.
-
The reaction is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the protected nucleoside.
4. Deprotection:
-
The protecting groups on the sugar and/or the base are removed using appropriate deprotection methods (e.g., treatment with sodium methoxide (B1231860) in methanol (B129727) for benzoyl groups).
-
The final deprotected nucleoside is purified by crystallization or chromatography.
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting an appropriate synthetic strategy, the following diagrams are provided.
Conclusion
This compound serves as a valuable and reactive precursor for the synthesis of pyrimidine nucleosides. While a definitive quantitative benchmark against other reagents is challenging due to the variability in reported experimental conditions, the established reliability of the Vorbrüggen reaction provides a robust framework for its application. For researchers targeting novel pyrimidine nucleoside analogues, this compound represents a viable starting material. The choice between this and other precursors such as uracil or cytosine will ultimately depend on the specific synthetic target, desired scale, and economic considerations. The provided general protocol and decision-making framework aim to assist researchers in navigating these choices to achieve their synthetic goals efficiently and effectively.
References
- 1. Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Hydroxypyrimidine Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Hydroxypyrimidine hydrochloride, ensuring compliance and minimizing risk.
Hazard Identification and Classification
Before handling for disposal, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1]
Key Hazards:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[1]
Due to these properties, this compound and any materials contaminated with it must be treated as hazardous waste. It is imperative not to dispose of this chemical down the drain or in regular trash.[1][2]
| Hazard Classification | Description | GHS Pictogram |
| Skin Corrosion/Irritation | Category 2 | Exclamation Mark |
| Serious Eye Damage/Eye Irritation | Category 2 | Exclamation Mark |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | Exclamation Mark |
Personal Protective Equipment (PPE)
When preparing this compound for disposal, all personnel must wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled through a licensed hazardous waste disposal contractor. The following steps outline the process for accumulating and preparing the waste for pickup.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously.
-
Keep solid waste (e.g., contaminated gloves, weigh paper) separate from liquid waste (e.g., solutions containing the compound).
Step 2: Container Selection
-
Solid Waste: Collect in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
Liquid Waste: Use a sealable, chemical-resistant container (e.g., glass or HDPE bottle) with a screw-top cap. Ensure the container is compatible with all components of the liquid waste.
-
Never use food or beverage containers for chemical waste.
Step 3: Labeling the Waste Container
-
Properly label the waste container as soon as the first particle of waste is added.
-
The label must include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound".
-
The concentration or percentage of the chemical in the waste.
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Step 4: Waste Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Keep the container closed at all times except when adding waste.
Step 5: Arranging for Disposal
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or the designated waste management office to arrange for pickup.
-
Follow their specific procedures for waste pickup requests.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a small spill, and if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
Essential Safety and Operational Guide for 2-Hydroxypyrimidine Hydrochloride
This guide provides immediate, essential safety and logistical information for handling 2-Hydroxypyrimidine hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Adherence to proper safety protocols and the use of appropriate personal protective equipment are crucial to minimize exposure and associated risks.
Recommended Personal Protective Equipment
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles | Must conform to EN 166 (EU) or NIOSH (US) standards.[1][3] |
| Skin | Chemical-Resistant Gloves & Laboratory Coat | Nitrile or neoprene gloves are recommended; latex is not suitable.[4] A fire/flame resistant and impervious lab coat should be worn fully buttoned with long sleeves to protect skin and personal clothing.[5] |
| Respiratory | N95 (US) Respirator or equivalent | Use in well-ventilated areas.[1][6] A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended for large-scale use or in emergencies.[2] |
| General | Long Pants & Closed-Toe Shoes | Standard laboratory practice to protect against spills.[5] |
Operational Plan for Handling
A systematic approach is essential when working with this compound to ensure personal and environmental safety.
1. Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Always review the SDS for this compound before use.[5]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably in a certified chemical fume hood.[4]
-
Assemble all necessary PPE: Before handling the compound, ensure all recommended PPE is readily available and in good condition.
-
Prepare for Spills: Have a spill kit readily accessible.
2. Handling the Compound
-
Avoid Dust Inhalation: Handle the solid compound carefully to avoid generating dust.[5]
-
Prevent Contact: Avoid direct contact with skin and eyes.[5]
-
Grounding: If transferring large quantities, ensure equipment is properly grounded to prevent static discharge.
-
Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.
3. Post-Handling Procedures
-
Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][6]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: this compound should be disposed of as hazardous waste.[1]
-
Containerization: Collect waste material in a clearly labeled, sealed container suitable for hazardous chemical waste.
-
Contaminated Materials: All PPE and materials that have come into contact with the compound should be considered contaminated and disposed of as hazardous waste.
-
Regulatory Compliance: Disposal must be in accordance with all applicable federal, state, and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7] Do not empty into drains.[1]
Experimental Workflow: Safe Handling of this compound
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.be [fishersci.be]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
